Technical Documentation Center

5-Bromo-2-phenoxynicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-phenoxynicotinic acid
  • CAS: 1215394-12-9

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-phenoxynicotinic Acid: Core Starting Materials and Strategic Execution

Introduction: The Significance of 5-Bromo-2-phenoxynicotinic Acid 5-Bromo-2-phenoxynicotinic acid is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique trifunctionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Bromo-2-phenoxynicotinic Acid

5-Bromo-2-phenoxynicotinic acid is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique trifunctionalized pyridine core, featuring a carboxylic acid, a phenoxy ether, and a bromine atom, offers multiple points for molecular elaboration. This structure is prevalent in the development of novel therapeutic agents, including kinase inhibitors, anti-inflammatory compounds, and other biologically active molecules. The strategic placement of the bromine atom, in particular, provides a versatile handle for further functionalization via cross-coupling reactions, enabling the exploration of a vast chemical space.

This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for preparing 5-bromo-2-phenoxynicotinic acid. We will delve into the critical starting materials, the causality behind the chosen reaction pathways, and provide detailed, field-proven protocols to ensure reproducible and scalable synthesis.

Primary Synthetic Strategy: The Ullmann Condensation Approach

The most direct and industrially scalable route to 5-bromo-2-phenoxynicotinic acid hinges on a copper-catalyzed Ullmann condensation. This strategy involves the formation of the diaryl ether bond as the key C-O coupling step. The core logic of this approach is to unite a readily available phenol with a suitably activated and halogenated nicotinic acid derivative.

The primary starting materials for this robust synthesis are:

  • 5-Bromo-2-chloronicotinic acid: This is the cornerstone electrophile, providing the pyridine backbone with the requisite bromine at the 5-position and a leaving group (chlorine) at the 2-position, which is activated for nucleophilic aromatic substitution.

  • Phenol: This serves as the nucleophile, introducing the desired phenoxy moiety.

  • A Copper Catalyst: Essential for facilitating the C-O bond formation.

  • A Base: Required to deprotonate the phenol, generating the more nucleophilic phenoxide.

The overall transformation is depicted below:

Ullmann_Condensation SM1 5-Bromo-2-chloronicotinic acid reagents + Base + Cu Catalyst SM1->reagents SM2 Phenol SM2->reagents Product 5-Bromo-2-phenoxynicotinic acid reagents->Product caption Figure 1: Primary Ullmann Condensation Route Precursor_Synthesis A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2,5-Dibromopyridine B->C Sandmeyer Reaction D 5-Bromo-2-cyanopyridine C->D Cyanation E 5-Bromopicolinic acid D->E Hydrolysis F 5-Bromo-2-chloronicotinic acid E->F Chlorination & Oxidation caption Figure 2: Synthesis of the Key Electrophile

Caption: Figure 2: Synthesis of the Key Electrophile

Detailed Experimental Protocol: Synthesis of 2,5-Dibromopyridine from 2-Aminopyridine[4]

This two-step protocol provides a reliable method for producing a key intermediate.

Step 1: Bromination of 2-Aminopyridine

  • Reaction Setup: To a stirred solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (typically 0-10 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product, 2-amino-5-bromopyridine, with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure 2-amino-5-bromopyridine.

Step 2: Sandmeyer Reaction to 2,5-Dibromopyridine

  • Diazotization: Dissolve 2-amino-5-bromopyridine in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • Copper-Catalyzed Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Workup and Purification: Cool the mixture, extract the 2,5-dibromopyridine with an organic solvent, wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it. Purify the product by distillation or chromatography.

Further functional group manipulations, such as cyanation followed by hydrolysis and subsequent chlorination, can convert 2,5-dibromopyridine into the target 5-bromo-2-chloronicotinic acid.

Core Protocol: Ullmann Condensation for 5-Bromo-2-phenoxynicotinic Acid

This protocol outlines the key C-O bond-forming reaction.

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromo-2-chloronicotinic acid (1.0 eq), phenol (1.1-1.5 eq), potassium carbonate (2.0-3.0 eq) as the base, and a copper catalyst such as copper(I) iodide (CuI, 5-10 mol%) or copper powder.

  • Solvent: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the reaction mixture to a high temperature, typically in the range of 120-160 °C. The optimal temperature will depend on the specific solvent and catalyst system used.

  • Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting 5-bromo-2-chloronicotinic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Acidify the mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid and precipitate the product.

  • Isolation: Collect the precipitated solid by filtration. Wash the solid with water to remove inorganic salts and then with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted phenol.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain high-purity 5-bromo-2-phenoxynicotinic acid.

Quantitative Data Summary

ParameterTypical RangeNotes
Yield (Ullmann Step) 75-90%Highly dependent on catalyst, base, and temperature optimization.
Purity (after workup) >95%Typically high, but may require recrystallization for analytical purity.
Reaction Time 6-24 hoursCan be influenced by the reactivity of the substrates and the reaction temperature.
Catalyst Loading 5-10 mol% (CuI)Lower loadings are desirable for cost and ease of removal.

Alternative Synthetic Pathways

While the Ullmann condensation of 5-bromo-2-chloronicotinic acid is the most direct route, other strategies can be employed, particularly if alternative starting materials are more readily available.

Route 2: Bromination of a Pre-formed Ether

This approach involves first synthesizing 2-phenoxynicotinic acid and then introducing the bromine atom at the 5-position.

Alternative_Route Start 2-Chloronicotinic acid reagents1 + Phenol + Base, Cu Catalyst Start->reagents1 Intermediate 2-Phenoxynicotinic acid reagents2 + Brominating Agent (e.g., NBS) Intermediate->reagents2 Product 5-Bromo-2-phenoxynicotinic acid reagents1->Intermediate reagents2->Product caption Figure 3: Alternative Synthesis via Late-Stage Bromination

Caption: Figure 3: Alternative Synthesis via Late-Stage Bromination

Causality and Considerations:

  • Regioselectivity: The key challenge in this route is achieving selective bromination at the 5-position. The phenoxy group is an ortho-, para-director, and the carboxylic acid is a meta-director. The electronic and steric environment of the pyridine ring will influence the regiochemical outcome.

  • Harsh Conditions: Bromination reactions can sometimes require harsh conditions that may not be compatible with all functional groups present in the molecule.

Conclusion

The synthesis of 5-bromo-2-phenoxynicotinic acid is most effectively and scalably achieved through a copper-catalyzed Ullmann condensation between 5-bromo-2-chloronicotinic acid and phenol . This strategy is robust, convergent, and relies on well-understood chemical principles. A thorough understanding of the synthesis of the key 5-bromo-2-chloronicotinic acid intermediate is crucial for the successful execution of the overall synthetic campaign. The protocols and strategic insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to confidently produce this valuable chemical building block for their research and development endeavors.

References

  • Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Heterocyclic Communications, 9(4), 335-340. [Link]

  • Monbaliu, J.-C. M. (Ed.). (2016). Microwave-Assisted Organic Synthesis: A Practical Approach. CRC Press. (Provides context on modern Ullmann reactions). [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Patel, H. H., & Deshmukh, J. D. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • Ye, Z., & Chen, Y. (2013). Recent synthetic developments and applications of the Ullmann reaction. Beilstein Journal of Organic Chemistry, 9, 1977-2029. [Link]

Exploratory

An In-depth Technical Guide to 5-Bromo-2-phenoxynicotinic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of Phenoxynicotinic Acid Scaffolds The nicotinic acid backbone is a privileged scaffold in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Phenoxynicotinic Acid Scaffolds

The nicotinic acid backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatization has led to the discovery of compounds with a wide array of biological activities. Within this class, 2-phenoxynicotinic acids are of particular interest, with research pointing to their potential as anti-inflammatory and analgesic agents. The introduction of a bromine atom at the 5-position of the pyridine ring in 5-Bromo-2-phenoxynicotinic acid offers a strategic modification to modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and providing a handle for further synthetic transformations. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-Bromo-2-phenoxynicotinic acid, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties and Characterization

While specific experimental data for 5-Bromo-2-phenoxynicotinic acid is not extensively reported in publicly available literature, its properties can be predicted based on its structure and comparison with its likely precursors, 5-bromonicotinic acid and 5-bromo-2-chloronicotinic acid.

Property5-Bromonicotinic Acid5-Bromo-2-chloronicotinic acid5-Bromo-2-phenoxynicotinic acid
CAS Number 20826-04-4[1][2]29241-65-4[3]To be determined
Molecular Formula C6H4BrNO2[1][2]C6H3BrClNO2[3]C12H8BrNO3
Molecular Weight 202.01 g/mol [1]236.45 g/mol [3]294.10 g/mol
Melting Point 173-176 °C[3]173-176 °C[3]To be determined experimentally
Solubility Slightly soluble in DMSO and MethanolSoluble in Methanol[3]Expected to be soluble in polar organic solvents
Appearance Light yellow crystal[2]White to almost white solid[3]Expected to be a crystalline solid
Spectroscopic Characterization

The structural confirmation of 5-Bromo-2-phenoxynicotinic acid would rely on a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring will likely appear as doublets or doublets of doublets, with coupling constants indicative of their positions relative to the nitrogen and other substituents. The protons of the phenoxy group will exhibit characteristic multiplets in the aromatic region. The acidic proton of the carboxylic acid group will be a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all twelve carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, nitrogen, and carboxylic acid groups, as well as the ether linkage. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield shift.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carboxylic acid will be present around 1700-1725 cm⁻¹. The C-O-C stretching of the ether linkage will likely appear in the 1200-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of CO₂, the carboxylic acid group, and cleavage of the ether bond.

Synthesis of 5-Bromo-2-phenoxynicotinic Acid

A plausible and efficient synthetic route to 5-Bromo-2-phenoxynicotinic acid is via a copper-catalyzed Ullmann condensation reaction. This method is widely used for the formation of aryl ethers from an aryl halide and a phenol.[4][5][6] The proposed synthesis involves the coupling of a suitable 5-bromo-2-halonicotinic acid, such as 5-bromo-2-chloronicotinic acid, with phenol.

Proposed Synthetic Pathway

Synthesis cluster_precursors Precursor Synthesis cluster_main_reaction Ullmann Condensation NicotinicAcid Nicotinic Acid BromoNicotinicAcid 5-Bromonicotinic Acid NicotinicAcid->BromoNicotinicAcid Bromination BromoChloroNicotinicAcid 5-Bromo-2-chloronicotinic acid BromoNicotinicAcid->BromoChloroNicotinicAcid Chlorination Phenol Phenol TargetMolecule 5-Bromo-2-phenoxynicotinic acid BromoChloroNicotinicAcid->TargetMolecule BromoChloroNicotinicAcid->TargetMolecule Cu Catalyst, Base Solvent, Heat Phenol->TargetMolecule Phenol->TargetMolecule Cu Catalyst, Base Solvent, Heat

Caption: Proposed synthetic workflow for 5-Bromo-2-phenoxynicotinic acid.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established methodologies for Ullmann-type reactions and the synthesis of analogous compounds.[4][7]

1. Synthesis of 5-Bromonicotinic Acid (Precursor):

  • Rationale: Direct bromination of nicotinic acid is a common method to introduce a bromine atom onto the pyridine ring.

  • Procedure: To a solution of nicotinic acid in a suitable solvent such as thionyl chloride, add a brominating agent (e.g., bromine) dropwise at a controlled temperature.[8] The reaction mixture is then heated under reflux for several hours. After cooling, the reaction is quenched, and the pH is adjusted to precipitate the product. The crude 5-bromonicotinic acid is then collected by filtration and can be purified by recrystallization.[8]

2. Synthesis of 5-Bromo-2-chloronicotinic Acid (Precursor):

  • Rationale: Conversion of a hydroxyl group to a chlorine atom at the 2-position provides a good leaving group for the subsequent Ullmann condensation. 5-bromo-2-hydroxynicotinic acid can be synthesized by halogenating 2-hydroxynicotinic acid.[9]

  • Procedure: 5-bromo-2-hydroxynicotinic acid can be treated with a chlorinating agent such as phosphorus oxychloride or thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically heated to reflux. After completion, the excess chlorinating agent is removed under reduced pressure, and the crude 5-bromo-2-chloronicotinic acid is isolated.

3. Ullmann Condensation to form 5-Bromo-2-phenoxynicotinic Acid:

  • Rationale: This copper-catalyzed cross-coupling reaction is a reliable method for forming the C-O bond between the pyridine ring and the phenyl ring.

  • Procedure:

    • In a reaction vessel, combine 5-bromo-2-chloronicotinic acid, phenol, a copper catalyst (e.g., copper(I) iodide or copper(I) oxide), a suitable base (e.g., potassium carbonate or cesium carbonate), and a high-boiling polar solvent (e.g., DMF, NMP, or DMSO).

    • The reaction mixture is heated to an elevated temperature (typically 120-160 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.

    • Reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified with a mineral acid (e.g., HCl) to precipitate the product.

    • The crude 5-Bromo-2-phenoxynicotinic acid is collected by filtration, washed with water, and dried.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications in Drug Discovery and Development

While direct biological studies on 5-Bromo-2-phenoxynicotinic acid are not widely published, the structural motifs present in the molecule suggest several promising avenues for therapeutic investigation. Derivatives of brominated phenols and phenoxy compounds have shown a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[8][10]

Potential Therapeutic Targets and Mechanisms

BiologicalActivity cluster_applications Potential Therapeutic Areas cluster_mechanisms Potential Mechanisms of Action Target 5-Bromo-2-phenoxynicotinic acid AntiInflammatory Anti-inflammatory Target->AntiInflammatory Anticancer Anticancer Target->Anticancer Antimicrobial Antimicrobial Target->Antimicrobial COX COX Enzyme Inhibition AntiInflammatory->COX e.g. Kinase Kinase Inhibition Anticancer->Kinase e.g. Microbial Microbial Growth Inhibition Antimicrobial->Microbial e.g.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Bromo-2-phenoxynicotinic Acid in Preclinical Research

Introduction: A Novel Scaffold for Drug Discovery 5-Bromo-2-phenoxynicotinic acid is a synthetic organic compound that holds considerable promise as a versatile scaffold in drug discovery and chemical biology. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Drug Discovery

5-Bromo-2-phenoxynicotinic acid is a synthetic organic compound that holds considerable promise as a versatile scaffold in drug discovery and chemical biology. Its structure, which combines a nicotinic acid core, a phenoxy moiety, and a bromine atom, suggests a range of potential biological activities. The nicotinic acid (Vitamin B3) backbone is a well-established pharmacophore known for its lipid-lowering and anti-inflammatory properties[1][2][3]. The phenoxy group is a common feature in many biologically active molecules, including kinase inhibitors, and can significantly influence a compound's pharmacokinetic and pharmacodynamic profile[4]. The bromine atom at the 5-position offers a site for further chemical modification and can enhance binding interactions with biological targets[5].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for investigating 5-Bromo-2-phenoxynicotinic acid as a research chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Bromo-2-phenoxynicotinic acid is presented below. These values are predicted based on its structural components.

PropertyValueSource
Molecular Formula C₁₂H₈BrNO₃N/A
Molecular Weight 294.10 g/mol N/A
IUPAC Name 5-Bromo-2-phenoxypyridine-3-carboxylic acidN/A
Appearance Predicted to be a white to off-white solidN/A
Solubility Expected to be soluble in organic solvents like DMSO and methanolN/A

Proposed Synthesis of 5-Bromo-2-phenoxynicotinic Acid

A plausible synthetic route to 5-Bromo-2-phenoxynicotinic acid involves a two-step process starting from 2,5-dibromopyridine. The first step is a nucleophilic aromatic substitution to introduce the phenoxy group, followed by carboxylation. An alternative, and likely more direct, approach is the Ullmann condensation of 5-bromo-2-chloronicotinic acid with phenol.

Protocol: Ullmann Condensation Approach

This protocol describes the synthesis of 5-Bromo-2-phenoxynicotinic acid from 5-bromo-2-chloronicotinic acid and phenol.

Materials:

  • 5-bromo-2-chloronicotinic acid

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-chloronicotinic acid (1 equivalent), phenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and potassium carbonate (2 equivalents).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain 5-Bromo-2-phenoxynicotinic acid.

Synthesis_Workflow start Start Materials: 5-bromo-2-chloronicotinic acid Phenol reagents Reagents: CuI, 1,10-Phenanthroline, K₂CO₃, DMF start->reagents Add reaction Ullmann Condensation 100-120°C, 12-24h reagents->reaction Heat & Stir workup Acidification (HCl) Extraction (EtOAc) reaction->workup Cool & Process purification Column Chromatography workup->purification Purify product 5-Bromo-2-phenoxynicotinic acid purification->product

Caption: Proposed synthesis of 5-Bromo-2-phenoxynicotinic acid via Ullmann condensation.

Application Note 1: Investigation as a Novel Anti-Inflammatory Agent

Scientific Rationale: Nicotinic acid and its derivatives have demonstrated anti-inflammatory effects, in part through the activation of the GPR109A receptor on immune cells[6]. This can lead to a reduction in the production of pro-inflammatory cytokines. Furthermore, compounds with structures similar to 5-Bromo-2-phenoxynicotinic acid have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs)[7]. The combination of the nicotinic acid scaffold with a phenoxy group may lead to a novel compound with potent anti-inflammatory properties.

Proposed Investigation: The anti-inflammatory potential of 5-Bromo-2-phenoxynicotinic acid can be assessed in vitro by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Protocol: In Vitro Anti-Inflammatory Activity Assessment

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Prepare stock solutions of 5-Bromo-2-phenoxynicotinic acid in DMSO.

  • Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA):

  • Collect the cell culture supernatant as described above.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

4. Cell Viability Assay (MTT Assay):

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT assay.

  • After removing the supernatant for the NO and cytokine assays, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

Anti_Inflammatory_Workflow start RAW 264.7 Cells treatment Pre-treat with 5-Bromo-2-phenoxynicotinic acid start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant mtt MTT Assay (Viability) incubation->mtt griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa results Data Analysis griess->results elisa->results mtt->results

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Application Note 2: Screening as a Potential Kinase Inhibitor

Scientific Rationale: The pyridine and phenoxy moieties are common structural features in a variety of kinase inhibitors[8]. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The unique electronic and structural properties of 5-Bromo-2-phenoxynicotinic acid make it a candidate for targeting the ATP-binding pocket of specific kinases.

Proposed Investigation: The kinase inhibitory potential of 5-Bromo-2-phenoxynicotinic acid can be evaluated through in vitro kinase assays against a panel of relevant kinases. A cell-based assay can then be used to determine its effect on a specific signaling pathway in a cellular context.

Protocol: In Vitro and Cell-Based Kinase Inhibition Assays

1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

  • This assay measures the amount of ADP produced during the kinase reaction.

  • Set up the kinase reaction in a 96-well plate containing the kinase of interest, its substrate, ATP, and varying concentrations of 5-Bromo-2-phenoxynicotinic acid.

  • Incubate the reaction at the optimal temperature for the specific kinase.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the IC₅₀ value of the compound for each kinase.

2. Cell-Based Phosphorylation Assay:

  • Select a cell line that overexpresses the target kinase or has a constitutively active signaling pathway dependent on that kinase.

  • Treat the cells with different concentrations of 5-Bromo-2-phenoxynicotinic acid for a specified time.

  • Lyse the cells and perform a Western blot analysis to detect the phosphorylation status of the kinase's downstream substrate using a phospho-specific antibody.

  • A decrease in the phosphorylation of the substrate would indicate inhibition of the kinase in a cellular environment.

Kinase_Inhibition_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay invitro_start Kinase, Substrate, ATP invitro_treat Add Test Compound invitro_start->invitro_treat invitro_assay ADP-Glo™ Assay invitro_treat->invitro_assay invitro_result Calculate IC₅₀ invitro_assay->invitro_result cell_start Target Cell Line cell_treat Treat with Test Compound cell_start->cell_treat cell_lysis Cell Lysis cell_treat->cell_lysis cell_western Western Blot (Phospho-Substrate) cell_lysis->cell_western cell_result Assess Pathway Inhibition cell_western->cell_result

Caption: Workflow for kinase inhibition screening.

Application Note 3: Evaluation of Antioxidant Activity

Scientific Rationale: Phenolic compounds are known for their antioxidant properties due to their ability to scavenge free radicals. The phenoxy group in 5-Bromo-2-phenoxynicotinic acid may confer antioxidant activity. Additionally, some nicotinic acid derivatives have been reported to possess antioxidant potential. Oxidative stress is implicated in the pathogenesis of various diseases, making the discovery of new antioxidants a significant area of research.

Proposed Investigation: The antioxidant capacity of 5-Bromo-2-phenoxynicotinic acid can be determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common and reliable method for screening the antioxidant activity of compounds.

Protocol: DPPH Radical Scavenging Assay

Materials:

  • 5-Bromo-2-phenoxynicotinic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of 5-Bromo-2-phenoxynicotinic acid and ascorbic acid in methanol to obtain a range of concentrations (e.g., 10-500 µg/mL).

  • In a 96-well plate, add 100 µL of each concentration of the test compound or positive control.

  • Add 100 µL of the DPPH solution to each well.

  • Include a blank control containing only methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Antioxidant_Assay_Workflow start Prepare Solutions: Test Compound DPPH Ascorbic Acid mixing Mix Compound/Control with DPPH in 96-well plate start->mixing incubation Incubate 30 min in the dark mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Scavenging and IC₅₀ measurement->analysis

Caption: Workflow for the DPPH antioxidant assay.

Safety and Handling

As 5-Bromo-2-phenoxynicotinic acid is a novel research chemical, a full toxicological profile is not available. Researchers should handle this compound with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally related compounds such as 5-bromonicotinic acid.

Conclusion

5-Bromo-2-phenoxynicotinic acid represents a promising starting point for the development of new therapeutic agents. Its unique chemical structure suggests potential applications in the fields of inflammation, oncology, and diseases related to oxidative stress. The protocols outlined in these application notes provide a solid framework for the initial in vitro evaluation of this compound's biological activities. Further studies, including in vivo experiments and structure-activity relationship (SAR) optimization, will be necessary to fully elucidate its therapeutic potential.

References

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Cureus. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • Taylor & Francis Online. (2023, January 11). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]

  • PMC - NIH. (n.d.). Nicotinic acid: an old drug with a promising future. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • PMC - PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Nicotinic acid: The broad-spectrum lipid drug. A 50th anniversary review. Retrieved from [Link]

  • PubMed. (n.d.). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Retrieved from [Link]

  • DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • PMC - PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • PMC - NIH. (2018, November 19). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Retrieved from [Link]

  • American Heart Association Journals. (2012, January 19). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Retrieved from [Link]

  • PMC - NIH. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. Retrieved from [Link]

  • ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Retrieved from [Link]

  • MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ResearchGate. (2025, October 13). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Retrieved from [Link]

  • NIH. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • ACS Publications. (2019, August 19). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

  • PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Biomedical Research and Therapy. (n.d.). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]

  • PubMed. (n.d.). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Retrieved from [Link]

  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]

  • MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]

  • Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • RSC Publishing. (2025, April 8). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Retrieved from [Link]

  • ACS Publications. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • RSC Publishing. (n.d.). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of 2‐Phenylindole N‐Derivatives under Conditions of Catalysis by Palladium Complexes. Retrieved from [Link]

  • UniTo. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Experimental Procedures for the Derivatization of 5-Bromo-2-phenoxynicotinic Acid

Introduction: The Significance of 5-Bromo-2-phenoxynicotinic Acid Scaffolds in Medicinal Chemistry The 5-bromo-2-phenoxynicotinic acid scaffold is a key pharmacophore in modern drug discovery, offering a versatile platfo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Bromo-2-phenoxynicotinic Acid Scaffolds in Medicinal Chemistry

The 5-bromo-2-phenoxynicotinic acid scaffold is a key pharmacophore in modern drug discovery, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of the bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The 2-phenoxy group contributes to the molecule's conformational rigidity and can engage in crucial interactions with biological targets. Finally, the carboxylic acid at the 3-position serves as a versatile anchor for the synthesis of a wide array of derivatives, including esters and amides, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. Derivatives of nicotinic and phenoxy acetic acids have shown a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] This application note provides a comprehensive guide to the synthesis and derivatization of 5-bromo-2-phenoxynicotinic acid, offering detailed experimental protocols and insights into the underlying chemical principles.

Synthesis of the Core Scaffold: 5-Bromo-2-phenoxynicotinic Acid

The synthesis of 5-bromo-2-phenoxynicotinic acid is a multi-step process that begins with the halogenation of a pyridine precursor, followed by the introduction of the phenoxy group via a nucleophilic aromatic substitution reaction. A representative synthetic pathway is outlined below.

Visualizing the Synthetic Pathway

Synthesis_of_5-Bromo-2-phenoxynicotinic_acid cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination cluster_2 Step 3: Ullmann Condensation 2-Hydroxynicotinic_acid 2-Hydroxynicotinic acid 5-Bromo-2-hydroxynicotinic_acid 5-Bromo-2-hydroxynicotinic acid 2-Hydroxynicotinic_acid->5-Bromo-2-hydroxynicotinic_acid NaOBr, NaOH(aq) 5-Bromo-2-chloronicotinic_acid 5-Bromo-2-chloronicotinic acid 5-Bromo-2-hydroxynicotinic_acid->5-Bromo-2-chloronicotinic_acid SOCl2 or POCl3 5-Bromo-2-phenoxynicotinic_acid 5-Bromo-2-phenoxynicotinic acid 5-Bromo-2-chloronicotinic_acid->5-Bromo-2-phenoxynicotinic_acid Cu catalyst, Base Phenol Phenol Phenol->5-Bromo-2-phenoxynicotinic_acid Cu catalyst, Base

Caption: Synthetic route to 5-Bromo-2-phenoxynicotinic acid.

Protocol 1: Synthesis of 5-Bromo-2-hydroxynicotinic Acid

This procedure is adapted from a patented method for the halogenation of 2-hydroxynicotinic acid.[2]

Reagent/SolventMolar Equiv.Purpose
2-Hydroxynicotinic acid1.0Starting material
Sodium hydroxide3.0Base to form the phenoxide and neutralize HBr
Bromine1.1Brominating agent
Water-Solvent
Hydrochloric acidAs neededAcidification for product precipitation

Step-by-Step Procedure:

  • Dissolve 2-hydroxynicotinic acid in an aqueous solution of sodium hydroxide at 0°C.

  • Slowly add bromine to the solution while maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-hydroxynicotinic acid.

Protocol 2: Synthesis of 5-Bromo-2-chloronicotinic Acid

The conversion of the hydroxyl group to a chlorine atom is a crucial step to enable the subsequent Ullmann condensation. This can be achieved using standard chlorinating agents like thionyl chloride or phosphorus oxychloride.

Reagent/SolventMolar Equiv.Purpose
5-Bromo-2-hydroxynicotinic acid1.0Starting material
Thionyl chloride (SOCl₂)ExcessChlorinating agent and solvent
Dimethylformamide (DMF)CatalyticCatalyst

Step-by-Step Procedure:

  • To a round-bottom flask, add 5-bromo-2-hydroxynicotinic acid and an excess of thionyl chloride.

  • Add a catalytic amount of DMF.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice water.

  • Collect the precipitated product by filtration, wash with water, and dry to obtain 5-bromo-2-chloronicotinic acid.

Protocol 3: Synthesis of 5-Bromo-2-phenoxynicotinic Acid via Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[3] Modern protocols often utilize ligands to improve reaction efficiency and mildness.[4]

Reagent/SolventMolar Equiv.Purpose
5-Bromo-2-chloronicotinic acid1.0Starting material
Phenol1.2Nucleophile
Copper(I) iodide (CuI)0.1Catalyst
L-Proline0.2Ligand
Potassium carbonate (K₂CO₃)2.0Base
Dimethyl sulfoxide (DMSO)-Solvent

Step-by-Step Procedure:

  • In a reaction vessel, combine 5-bromo-2-chloronicotinic acid, phenol, CuI, L-proline, and K₂CO₃ in DMSO.

  • Heat the mixture to 100-120°C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield 5-bromo-2-phenoxynicotinic acid.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group of 5-bromo-2-phenoxynicotinic acid is a prime site for derivatization to generate esters and amides, which can significantly alter the molecule's biological properties.

Esterification

Fischer esterification is a straightforward and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[5][6][7]

Esterification_Workflow Start 5-Bromo-2-phenoxynicotinic acid Reaction Fischer Esterification (Heating/Reflux) Start->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Purification (Column Chromatography or Distillation) Workup->Purification Product Ester Derivative Purification->Product

Caption: General workflow for Fischer esterification.

This protocol is a representative procedure for the esterification of 5-bromo-2-phenoxynicotinic acid.

Reagent/SolventMolar Equiv.Purpose
5-Bromo-2-phenoxynicotinic acid1.0Starting material
MethanolExcessReactant and solvent
Sulfuric acid (conc.)CatalyticCatalyst
Sodium bicarbonate (sat. aq.)As neededNeutralization
Ethyl acetate-Extraction solvent

Step-by-Step Procedure:

  • Suspend 5-bromo-2-phenoxynicotinic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl ester.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, often facilitated by coupling reagents that activate the carboxylic acid.[8] A variety of such reagents are available, each with its own advantages.

ReagentFull NameByproductsNotes
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble ureaEasy removal of byproduct
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateWater-solubleHighly efficient, low racemization
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateWater-solubleCommon and effective

This protocol provides a general framework for the synthesis of amide derivatives. The choice of coupling reagent and base can be optimized for specific substrates.

Reagent/SolventMolar Equiv.Purpose
5-Bromo-2-phenoxynicotinic acid1.0Starting material
Amine (R-NH₂)1.1Nucleophile
Coupling Reagent (e.g., HATU)1.2Activating agent
Base (e.g., DIPEA)2.0Base
Dimethylformamide (DMF)-Solvent

Step-by-Step Procedure:

  • Dissolve 5-bromo-2-phenoxynicotinic acid in DMF.

  • Add the coupling reagent (e.g., HATU) and the base (e.g., diisopropylethylamine - DIPEA).

  • Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Derivatization at the 5-Bromo Position: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[9][10][11][12] This reaction is a powerful tool for generating chemical diversity and exploring structure-activity relationships.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X Pd(II)Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)R1R2 R¹-Pd(II)L₂-R² Transmetalation->Pd(II)R1R2 RedElim Reductive Elimination Pd(II)R1R2->RedElim RedElim->Pd(0)L2 Product R¹-R² RedElim->Product BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Sources

Method

The Strategic Role of 5-Bromo-2-phenoxynicotinic Acid in Modern Drug Discovery: Application Notes and Protocols

Abstract In the landscape of contemporary medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 5-Bromo-2-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 5-Bromo-2-phenoxynicotinic acid has emerged as a pivotal building block, offering a unique combination of structural features that are amenable to a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of 5-Bromo-2-phenoxynicotinic acid, with a particular focus on its role as a key intermediate in the synthesis of innovative pharmaceuticals. Detailed, field-proven protocols for its synthesis via Ullmann condensation and its subsequent elaboration into the cardiac myosin inhibitor, Mavacamten, are presented. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important scaffold in their own discovery programs.

Introduction: The Significance of 5-Bromo-2-phenoxynicotinic Acid in Medicinal Chemistry

5-Bromo-2-phenoxynicotinic acid is a substituted pyridine derivative that possesses a unique convergence of functionalities, making it an attractive starting point for the synthesis of complex molecular architectures. The presence of a carboxylic acid group provides a handle for amide bond formation and other derivatizations, while the bromo substituent offers a site for cross-coupling reactions. The phenoxy group at the 2-position imparts specific steric and electronic properties to the molecule and can be a key pharmacophoric element.

The strategic importance of this intermediate is underscored by its application in the synthesis of a variety of bioactive molecules, including those with potential anti-arrhythmic and anti-inflammatory properties.[1][2] Its utility is particularly well-demonstrated in the development of Mavacamten, a first-in-class therapeutic for hypertrophic cardiomyopathy.[3][4]

Synthesis of the Key Intermediate: 5-Bromo-2-phenoxynicotinic Acid

The synthesis of 5-Bromo-2-phenoxynicotinic acid is typically achieved through a two-step process, beginning with the bromination of nicotinic acid, followed by a copper-catalyzed Ullmann condensation to introduce the phenoxy group.

Step 1: Synthesis of 5-Bromonicotinic Acid

The initial step involves the electrophilic bromination of nicotinic acid. This reaction is often carried out using bromine in the presence of a thionyl chloride, which activates the nicotinic acid towards bromination.[5]

Protocol 2.1: Synthesis of 5-Bromonicotinic Acid

ReagentMolar Mass ( g/mol )AmountMoles
Nicotinic Acid123.1150.0 g0.406
Thionyl Chloride118.9770 mL (96.6 g)0.812
Bromine159.8040 mL (124.8 g)0.781
Powdered Iron55.850.1 g-

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add nicotinic acid (50.0 g, 0.406 mol) and powdered iron (0.1 g).

  • Carefully add thionyl chloride (70 mL, 0.96 mol) to the flask.

  • Heat the mixture to 70°C with stirring.

  • Add bromine (40 mL, 0.78 mol) dropwise from the dropping funnel over a period of 2 hours.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours with continuous stirring.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to ice water.

  • Adjust the pH of the solution to approximately 3 with a 4N potassium hydroxide solution.[5]

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • The crude 5-bromonicotinic acid can be further purified by recrystallization from a suitable solvent such as ethanol or isopropyl alcohol to yield a white to off-white solid.[5]

Step 2: Ullmann Condensation for the Synthesis of 5-Bromo-2-phenoxynicotinic Acid

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom bonds, in this case, a C-O bond to form the diaryl ether linkage.[6] This reaction involves the coupling of an aryl halide (5-bromo-2-halonicotinic acid, where the 2-position is substituted with a leaving group like chlorine) with an alcohol or phenol. Modern modifications of the Ullmann reaction often utilize ligands to improve efficiency and reaction conditions.[7]

Protocol 2.2: Synthesis of 5-Bromo-2-phenoxynicotinic Acid via Ullmann Condensation

ReagentMolar Mass ( g/mol )AmountMoles
5-Bromo-2-chloronicotinic acid236.4510.0 g0.042
Phenol94.114.7 g0.050
Copper(I) Iodide (CuI)190.450.8 g0.0042
L-Proline115.130.97 g0.0084
Potassium Carbonate (K₂CO₃)138.2111.6 g0.084
Dimethyl Sulfoxide (DMSO)78.13100 mL-

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-chloronicotinic acid (10.0 g, 0.042 mol), phenol (4.7 g, 0.050 mol), copper(I) iodide (0.8 g, 0.0042 mol), L-proline (0.97 g, 0.0084 mol), and potassium carbonate (11.6 g, 0.084 mol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add dry dimethyl sulfoxide (DMSO) (100 mL) to the flask.

  • Heat the reaction mixture to 100-120°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (500 mL) and acidify to pH 2-3 with 1M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 5-Bromo-2-phenoxynicotinic acid as a solid.

Application in the Synthesis of Mavacamten: A Case Study

Mavacamten is a first-in-class, allosteric inhibitor of cardiac myosin, approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM).[4] It acts by reducing the number of myosin heads that can enter the power-generating state, thereby decreasing the excessive contractility that characterizes HCM.[3][8][9] The synthesis of Mavacamten utilizes 5-Bromo-2-phenoxynicotinic acid as a key building block.

Synthetic Pathway Overview

The synthesis of Mavacamten from 5-Bromo-2-phenoxynicotinic acid involves an initial activation of the carboxylic acid, followed by an amide coupling reaction with a chiral amine.

Mavacamten_Synthesis cluster_0 Intermediate Synthesis cluster_1 Activation cluster_2 Key Coupling Step cluster_3 Final Product 5_Bromo_2_phenoxynicotinic_acid 5-Bromo-2-phenoxynicotinic Acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) 5_Bromo_2_phenoxynicotinic_acid->Activated_Intermediate SOCl₂ or Oxalyl Chloride Coupling_Reaction Amide Coupling Activated_Intermediate->Coupling_Reaction Mavacamten Mavacamten Coupling_Reaction->Mavacamten Chiral_Amine Chiral Amine ((S)-1-isopropylethylamine) Chiral_Amine->Coupling_Reaction

Caption: Synthetic workflow for Mavacamten from 5-Bromo-2-phenoxynicotinic acid.

Protocol 3.1: Synthesis of Mavacamten from 5-Bromo-2-phenoxynicotinic Acid

This protocol outlines the conversion of 5-Bromo-2-phenoxynicotinic acid to Mavacamten.

Step 1: Acyl Chloride Formation

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend 5-Bromo-2-phenoxynicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

Step 2: Amide Coupling

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve (S)-1-isopropylethylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude Mavacamten can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product as a solid.

Mechanism of Action: Mavacamten in Hypertrophic Cardiomyopathy

Hypertrophic cardiomyopathy is characterized by the hypercontractility of the heart muscle, driven by an excessive number of actin-myosin cross-bridges.[3] Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin.[3][8] It modulates the number of myosin heads available for binding to actin, thereby reducing the probability of force-producing cross-bridge formation.[9] This leads to a reduction in the excessive contractility and an improvement in diastolic function.[9]

Mavacamten_MoA cluster_0 Pathophysiology of HCM cluster_1 Mavacamten Intervention Excess_Cross_Bridges Excess Myosin-Actin Cross-Bridges Hypercontractility Hypercontractility Excess_Cross_Bridges->Hypercontractility Myosin_Inhibition Inhibition of Cardiac Myosin ATPase LVOT_Obstruction LVOT Obstruction & Diastolic Dysfunction Hypercontractility->LVOT_Obstruction Mavacamten Mavacamten Mavacamten->Myosin_Inhibition Allosteric Binding Reduced_Cross_Bridges Reduced Cross-Bridge Formation Myosin_Inhibition->Reduced_Cross_Bridges Normalization Normalization of Contractility Reduced_Cross_Bridges->Normalization Clinical_Benefit Improved Cardiac Function & Symptom Relief Normalization->Clinical_Benefit

Caption: Mechanism of action of Mavacamten in hypertrophic cardiomyopathy.

Conclusion

5-Bromo-2-phenoxynicotinic acid stands out as a highly valuable and versatile intermediate in the field of drug discovery. Its synthesis, while requiring careful execution of classical reactions like bromination and Ullmann condensation, is achievable and scalable. The successful application of this intermediate in the synthesis of Mavacamten highlights its potential for the development of innovative therapeutics targeting a range of diseases. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their quest for the next generation of medicines.

References

  • Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Process for preparing 5-bromonicotinic acid. (n.d.). Google Patents.
  • Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128642.
  • 5-bromonicotinic acid derivatives with anti-arrhythmic activity. (n.d.). Google Patents.
  • CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile. (n.d.). Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. (2021). Journal of Molecular Structure, 1225, 129208.
  • Mechanism of Action | PAXLOVID® nirmatrelvir tablets; ritonavir tablets. (n.d.). Retrieved from [Link]

  • Mavacamten - StatPearls - NCBI Bookshelf - NIH. (2024). Retrieved from [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (2003). ARKIVOC, 2003(11), 127-134.
  • A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. (2022). ChemRxiv.
  • Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. (2015). Current Medicinal Chemistry, 22(24), 2819–2857.
  • The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. (2024). Molecules, 29(3), 698.
  • Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy. (2021). European Heart Journal, 42(42), 4335–4340.
  • 5-Bromo-2-(phenylamino)benzoic acid. (2018).
  • Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid. (2022). Revista Virtual de Química, 14(3), 205-213.
  • What is the mechanism of Mavacamten? (2024). Patsnap Synapse. Retrieved from [Link]

  • Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. (2021). International Journal of Drug Delivery Technology, 11(2), 333-343.
  • Nirmatrelvir. (n.d.). In Wikipedia. Retrieved from [Link]

  • Preparation of a Series of Substituted N-Phenyl-5-Bromo-6-Chloro. (1991). Journal of the Arkansas Academy of Science, 45, 95-97.
  • Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (n.d.). Google Patents.
  • Mechanism of action of nirmatrelvir. (2023). Journal of Medical Virology, 95(1), e28323.
  • Mechanism of action of Mavacamten with its chemical structure. (2023). Cureus, 15(5), e39108.
  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Discovery of Nirmatrelvir (PF-07321332): A Potent, Orally Active Inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS CoV-2) Main Protease. (2024). Journal of Medicinal Chemistry.
  • An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF-07321332). (2022). ChemRxiv.
  • Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. (1997). HETEROCYCLES, 45(10), 1929-1934.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020).
  • 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: The Strategic Utility of 5-Bromo-2-phenoxynicotinic Acid in Modern Organic Synthesis

Introduction: A Multifunctional Scaffold for Complex Molecule Synthesis 5-Bromo-2-phenoxynicotinic acid is a highly functionalized heterocyclic compound poised for significant applications in organic synthesis, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Scaffold for Complex Molecule Synthesis

5-Bromo-2-phenoxynicotinic acid is a highly functionalized heterocyclic compound poised for significant applications in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure is distinguished by three key reactive centers: a pyridine core, a carboxylic acid group, and a strategically placed bromine atom. This unique combination offers chemists a powerful platform for molecular diversification. The phenoxy group at the 2-position modulates the electronic properties of the pyridine ring, while the carboxylic acid at the 3-position serves as a versatile handle for amide and ester formation. Critically, the bromine atom at the 5-position is an ideal site for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[1]

This guide provides an in-depth exploration of the synthetic potential of 5-Bromo-2-phenoxynicotinic acid. We will detail a robust protocol for its synthesis from commercially available precursors and subsequently explore its application in cornerstone synthetic transformations. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the rapid assembly of novel chemical entities.

Section 1: Synthesis of the Core Scaffold

The most direct and logical pathway to 5-Bromo-2-phenoxynicotinic acid involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages a precursor such as 5-bromo-2-chloronicotinic acid, where the chlorine atom is activated towards displacement by the electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxyl group. Phenol, in the presence of a suitable base, acts as the nucleophile.

Causality of Experimental Design:

  • Choice of Precursor: 5-bromo-2-chloronicotinic acid is an ideal starting material because the C-Cl bond is significantly more labile towards nucleophilic attack than the C-Br bond in this SNAr context. This differential reactivity ensures the selective formation of the desired phenoxy ether without disturbing the bromine atom needed for subsequent cross-coupling.

  • Base Selection: A non-nucleophilic base like potassium carbonate (K2CO3) is employed to deprotonate phenol, forming the more nucleophilic phenoxide anion. This is crucial for the reaction to proceed efficiently. Using a stronger, more soluble base could lead to side reactions with the carboxylic acid.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to solubilize the reagents and facilitate the SNAr mechanism by stabilizing the charged Meisenheimer intermediate.

start 5-Bromo-2-chloronicotinic Acid + Phenol reagents K2CO3, DMF start->reagents Mix reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction Heat (e.g., 100-120 °C) workup Aqueous Workup & Acidification reaction->workup Reaction Complete product 5-Bromo-2-phenoxynicotinic Acid workup->product Isolate & Purify

Caption: Workflow for the synthesis of the target scaffold.

Detailed Protocol 1: Synthesis of 5-Bromo-2-phenoxynicotinic Acid

  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-chloronicotinic acid (2.36 g, 10 mmol), phenol (1.04 g, 11 mmol), and potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask.

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Workup - Acidification: While stirring, slowly add 2M HCl (aq) until the pH of the solution is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2-phenoxynicotinic acid. Dry the product under vacuum.

Section 2: Key Synthetic Applications

The synthetic utility of 5-Bromo-2-phenoxynicotinic acid is primarily dictated by the reactivity of its bromine and carboxylic acid functionalities.

scaffold 5-Bromo-2-phenoxynicotinic Acid Carboxylic Acid (-COOH) Aryl Bromide (-Br) amides Amide Bond Formation (EDC, HATU, etc.) scaffold:f0->amides R-NH2 esters Esterification (Fischer, DCC, etc.) scaffold:f0->esters R-OH suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) scaffold:f1->suzuki R-B(OH)2 buchwald Buchwald-Hartwig Amination (C-N Bond Formation) scaffold:f1->buchwald R2-NH sonogashira Sonogashira Coupling (C-C≡ Bond Formation) scaffold:f1->sonogashira R-C≡CH

Caption: Key reactive sites and their synthetic transformations.

Palladium-Catalyzed Cross-Coupling of the Aryl Bromide

The C-Br bond at the 5-position is a prime target for palladium-catalyzed reactions, which are foundational methods for constructing biaryl systems and other complex architectures.[2][3] The general reactivity of aryl halides in such couplings follows the order I > Br > Cl, making the C-Br bond highly susceptible to oxidative addition to a Pd(0) catalyst.[4]

Suzuki-Miyaura Coupling: A Cornerstone for C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally versatile method for creating carbon-carbon bonds between the pyridine scaffold and various aryl or vinyl boronic acids/esters.[2][5]

Causality of Experimental Design:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a suitable ligand is used. For electron-deficient heterocycles, ligands like SPhos or XPhos can be highly effective in promoting the catalytic cycle.

  • Base Requirement: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid partner.

  • Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

reactant1 5-Bromo-2-phenoxynicotinic Acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)2) reactant2->catalyst reaction Suzuki-Miyaura Coupling catalyst->reaction base Base (e.g., K2CO3) in Dioxane/H2O base->reaction Heat product 5-Aryl-2-phenoxynicotinic Acid reaction->product

Caption: Reaction scheme for Suzuki-Miyaura coupling.

Detailed Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Inert Atmosphere: In an oven-dried Schlenk flask, create an inert atmosphere by purging with argon or nitrogen.

  • Reagent Addition: Add 5-Bromo-2-phenoxynicotinic acid (294 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Heat the mixture to 90 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to a pH of ~3, then extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Reaction TypeTypical CatalystBaseSolventTemperature (°C)Expected Outcome
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80 - 110C-C Bond Formation
Buchwald-Hartwig Pd₂(dba)₃ + Ligand (e.g., BINAP)NaOt-Bu, K₃PO₄Toluene, Dioxane90 - 120C-N Bond Formation
Sonogashira Pd(PPh₃)₂Cl₂, CuIEt₃N, DIPATHF, DMF25 - 70C-C≡ Bond Formation
Derivatization of the Carboxylic Acid

The carboxylic acid group is a gateway to a vast chemical space through the formation of amides and esters. Amide bond formation is particularly crucial in drug discovery for modulating properties like solubility, cell permeability, and target engagement.

Detailed Protocol 3: Amide Bond Formation with Benzylamine

  • Activation: Dissolve 5-Bromo-2-phenoxynicotinic acid (294 mg, 1 mmol) in 10 mL of dry DMF. Add a peptide coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (418 mg, 1.1 mmol) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (0.35 mL, 2 mmol). Stir for 15 minutes at room temperature.

  • Amine Addition: Add benzylamine (118 mg, 1.1 mmol) to the activated acid solution.

  • Reaction Execution: Stir the reaction at room temperature for 6-12 hours.

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the corresponding amide.

Section 3: Significance in Medicinal Chemistry

The 5-Bromo-2-phenoxynicotinic acid scaffold is a "privileged structure" in medicinal chemistry. The phenoxy group itself is found in numerous biologically active compounds, contributing to favorable pharmacokinetic properties.[6][7] The ability to perform orthogonal chemistry—modifying the carboxylic acid and the aryl bromide independently—allows for the systematic construction of compound libraries to probe structure-activity relationships (SAR). For example, one could generate a matrix of compounds by reacting a series of boronic acids via Suzuki coupling, followed by coupling the resulting products with a library of diverse amines. This approach is highly efficient for identifying lead compounds in drug discovery programs targeting kinases, proteases, and other enzyme classes.[1]

References

  • Google Patents.RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • National Institutes of Health. 5-Bromo-2-(phenylamino)benzoic acid. Available at: [Link]

  • Semantic Scholar. Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Available at: [Link]

  • PubChem, National Institutes of Health. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. Available at: [Link]

  • Google Patents.CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Corey Organics. 5-bromo nicotinic acid manufacturers. Available at: [Link]

  • PubMed Central, National Institutes of Health. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available at: [Link]

  • ResearchGate. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Available at: [Link]

  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid... Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Recent advances and potential pharmacolog. Available at: [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2-phenoxynicotinic acid by Recrystallization

Welcome to the technical support center for the purification of 5-Bromo-2-phenoxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-2-phenoxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting, and frequently asked questions to ensure you can achieve the highest purity for your material through recrystallization.

Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of 5-Bromo-2-phenoxynicotinic acid and the principles of recrystallization as they apply to this specific molecule.

Q1: What are the key structural features of 5-Bromo-2-phenoxynicotinic acid that influence solvent selection for recrystallization?

A1: The molecular structure of 5-Bromo-2-phenoxynicotinic acid dictates its solubility. Key features include:

  • Aromatic Carboxylic Acid: This group is polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate).

  • Pyridine Ring: The nitrogen atom in the pyridine ring adds polarity and can act as a hydrogen bond acceptor.

  • Phenoxy Group: This is a bulky, relatively nonpolar group which increases the molecule's affinity for less polar solvents.

  • Bromo Group: The bromine atom adds to the molecular weight and has a moderate electron-withdrawing effect, but its impact on polarity is less significant than the other functional groups.

The ideal solvent will need to balance these competing polarity characteristics. A rule of thumb is that solvents with functional groups similar to the compound often work well.[1]

Q2: What is the ideal solubility profile for a recrystallization solvent?

A2: The perfect solvent for recrystallization should exhibit a steep solubility curve with respect to temperature. This means the compound should be:

  • Highly soluble at the solvent's boiling point. This allows for the complete dissolution of the compound in a minimal amount of solvent.[2]

  • Sparingly or poorly soluble at low temperatures (e.g., room temperature or in an ice bath). This ensures a high recovery of the purified compound upon cooling.

Q3: What are the likely impurities in a crude sample of 5-Bromo-2-phenoxynicotinic acid?

A3: Impurities will largely depend on the synthetic route. A common synthesis involves the reaction of a brominated nicotinic acid derivative with phenol. Potential impurities could include:

  • Unreacted starting materials (e.g., 5-bromo-2-chloronicotinic acid, phenol).

  • Side-products from competing reactions, such as over-brominated species or regioisomers.[3]

  • Residual catalysts or reagents.

Understanding the potential impurities is crucial for selecting a solvent that will keep these impurities dissolved in the cold mother liquor while your desired product crystallizes.

Recommended Recrystallization Protocol

This protocol provides a robust, step-by-step methodology for the purification of 5-Bromo-2-phenoxynicotinic acid.

Step 1: Solvent Selection

Based on the molecular structure and empirical data from similar compounds, a mixed solvent system of Ethanol/Water or a single solvent like Isopropyl Alcohol is recommended. Ethanol or Isopropyl alcohol will dissolve the compound when hot, and the addition of water (an anti-solvent) or cooling will induce crystallization.

Step 2: Dissolution
  • Place the crude 5-Bromo-2-phenoxynicotinic acid in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., Ethanol) to just cover the solid.

  • Heat the mixture gently on a hot plate with stirring until it begins to boil.

  • Continue to add small portions of the hot primary solvent until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical for achieving a high recovery yield. An excess of solvent will keep more of your product dissolved even after cooling.[2]

Step 3: Hot Filtration (Optional)

If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

  • Pre-heat a stemless funnel and a new receiving flask.

  • Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

Step 4: Crystallization
  • Allow the hot, clear filtrate to cool slowly to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

Step 5: Isolation and Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Causality: Using ice-cold solvent minimizes the re-dissolving of your purified product during the wash.

Step 6: Drying
  • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Visualization of the Recrystallization Workflow

G start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No hot_filter->cool Yes ice_bath Cool in Ice Bath cool->ice_bath isolate Isolate Crystals (Vacuum Filtration) ice_bath->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Recrystallization workflow for 5-Bromo-2-phenoxynicotinic acid.

Troubleshooting Guide

This section is formatted as a Q&A to directly address common issues encountered during the recrystallization of 5-Bromo-2-phenoxynicotinic acid.

Q4: My compound is not dissolving, even in a large amount of boiling solvent. What should I do?

A4: This indicates that the chosen solvent is not suitable.

  • Diagnosis: The solvent polarity may be too low.

  • Solution: Switch to a more polar solvent. If you are using a non-polar solvent, try a moderately polar one like ethyl acetate or a polar protic one like ethanol. It's always best to perform small-scale solubility tests with a range of solvents before committing to a bulk recrystallization.

Q5: My compound "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution as a liquid. This is often due to the solution being supersaturated at a temperature above the compound's melting point, or the presence of significant impurities that depress the melting point.[4]

  • Diagnosis & Solution 1 (High Impurity Load): If the crude material is very impure, the melting point can be significantly depressed.[4] Re-heat the solution, add more of the primary solvent to reduce the saturation point, and allow it to cool even more slowly. This may keep the compound dissolved until the temperature is below its melting point.

  • Diagnosis & Solution 2 (Inappropriate Solvent): The boiling point of your solvent might be too high. Try a lower-boiling point solvent.

  • Diagnosis & Solution 3 (Cooling Too Rapidly): Slow cooling is crucial. Insulate the flask to ensure the temperature drops gradually.[5]

Q6: No crystals have formed even after cooling in an ice bath. What's wrong?

A6: This is a common issue and usually means the solution is not sufficiently supersaturated.[2]

  • Diagnosis & Solution 1 (Too Much Solvent): You may have used too much solvent during the dissolution step. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.

  • Diagnosis & Solution 2 (Supersaturation without Nucleation): The solution might be supersaturated but lacks a nucleation point for crystal growth to begin. Try one of these induction techniques:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic imperfections on the glass that can serve as nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.

Q7: My final product has a low yield. What are the common causes?

A7: Low yield is often a result of procedural missteps.

  • Diagnosis & Solution 1 (Excess Solvent): As mentioned in Q6, using too much solvent is a primary cause.[2]

  • Diagnosis & Solution 2 (Premature Crystallization): If the compound crystallized during a hot filtration step, you would lose a significant amount of product. Ensure your filtration apparatus is adequately heated.

  • Diagnosis & Solution 3 (Washing with Warm Solvent): Washing the crystals with solvent that is not ice-cold will dissolve some of your product.

Troubleshooting Decision Tree

G problem Problem Encountered oiling_out Compound 'Oiled Out' problem->oiling_out no_crystals No Crystals Formed problem->no_crystals low_yield Low Yield problem->low_yield q_oiling Is cooling too fast or impurity level high? oiling_out->q_oiling q_crystals Is solution supersaturated? no_crystals->q_crystals q_yield Was too much solvent used? low_yield->q_yield s_oiling Reheat, add more solvent, cool slowly. q_oiling->s_oiling Yes s_crystals_induce Induce Crystallization: - Scratch flask - Add seed crystal q_crystals->s_crystals_induce Yes s_crystals_concentrate Concentrate solution: - Boil off some solvent q_crystals->s_crystals_concentrate No s_yield Use minimum hot solvent next time. Wash with ice-cold solvent. q_yield->s_yield Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

Solvent Selection Data

The choice of solvent is the most critical parameter in a successful recrystallization. Below is a table of potential solvents and their properties, with recommendations for 5-Bromo-2-phenoxynicotinic acid.

SolventBoiling Point (°C)PolaritySuitability for 5-Bromo-2-phenoxynicotinic acid
Ethanol 78Polar ProticGood. Likely to dissolve the compound when hot. Often used in a mixed system with water.[6]
Isopropyl Alcohol 82Polar ProticGood. Similar properties to ethanol, a viable alternative.
Water 100Very Polar ProticPoor as a single solvent. The compound is likely insoluble. Excellent as an anti-solvent with a primary solvent like ethanol.[1]
Ethyl Acetate 77Polar AproticModerate. May be a good choice. A related compound was recrystallized from EtOAc.[7]
Acetone 56Polar AproticModerate. Its low boiling point can be advantageous.
Hexane 69NonpolarPoor. Unlikely to dissolve a polar carboxylic acid.
Toluene 111NonpolarPoor. Unlikely to dissolve the compound, and its high boiling point increases the risk of oiling out.

References

  • HETEROCYCLES, Vol. 45, No. 10, 1997. (Source: Semantic Scholar) [Link]

  • PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid. (Source: National Center for Biotechnology Information) [Link]

  • 5-bromo nicotinic acid manufacturers. (Source: Corey Organics) [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (Source: University of Rochester, Department of Chemistry) [Link]

  • Process for preparing 5-bromonicotinic acid, RU2039046C1.
  • How to avoid the formation of oil droplets during recrystallization? (Source: ResearchGate) [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization, US3654351A.
  • Recrystallization (help meeeeee). (Source: Reddit) [Link]

  • Common Solvents for Crystallization. (Source: University of California, Los Angeles) [Link]

  • Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids, US4960896A.
  • Oiling Out in Crystallization. (Source: Mettler Toledo) [Link]

  • PubChem Compound Summary for CID 737445, 2-Amino-5-bromonicotinic acid. (Source: National Center for Biotechnology Information) [Link]

  • Oxidation and crystallization process for aromatic carboxylic acid production, US9233905B2.
  • Recrystallization. (Source: University of Missouri-St. Louis) [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (Source: Green Chemistry, RSC Publishing) [Link]

  • 3.6F: Troubleshooting. (Source: Chemistry LibreTexts) [Link]

  • 5-Bromo-2-(phenylamino)benzoic acid. (Source: National Center for Biotechnology Information) [Link]

Sources

Optimization

Technical Support Center: Solubility of 5-Bromo-2-phenoxynicotinic Acid in DMSO

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-Bromo-2-phenoxynicotinic acid and encountering challenges with its dissolution in Dimethyl S...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-Bromo-2-phenoxynicotinic acid and encountering challenges with its dissolution in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues related to the solubility of 5-Bromo-2-phenoxynicotinic acid in DMSO in a question-and-answer format.

Question 1: I am having difficulty dissolving 5-Bromo-2-phenoxynicotinic acid in DMSO. What are the initial steps I should take?

Answer:

When facing solubility challenges with a novel or poorly characterized compound like 5-Bromo-2-phenoxynicotinic acid, a systematic approach is crucial. Here are the initial steps:

  • Verify Compound Identity and Purity: Ensure the material you are working with is indeed 5-Bromo-2-phenoxynicotinic acid and check its purity. Impurities can sometimes affect solubility.

  • Use High-Quality, Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of even small amounts of water can significantly decrease the solubility of many organic compounds.[1][2] Always use fresh, unopened, or properly stored anhydrous DMSO.

  • Gentle Heating: Mild warming of the solution can increase the rate of dissolution. Use a water bath set to a temperature between 30-40°C. Avoid excessive heat, as it can degrade the compound.

  • Sonication: If gentle heating is insufficient, sonication can be an effective method to break down solid aggregates and enhance dissolution. Use a bath sonicator for several minutes.[3]

  • Vortexing: For smaller volumes, vigorous vortexing can aid in dissolving the compound.[3]

Question 2: What is the expected solubility of 5-Bromo-2-phenoxynicotinic acid in DMSO?

Answer:

Currently, there is no publicly available, experimentally determined quantitative solubility data for 5-Bromo-2-phenoxynicotinic acid in DMSO. However, we can make some educated inferences based on related compounds and general principles.

For the related compound, 5-Bromonicotinic acid, the solubility in DMSO is described as "slight".[4] The addition of a phenoxy group in 5-Bromo-2-phenoxynicotinic acid increases its molecular weight and lipophilicity, which could potentially impact its solubility in DMSO. While DMSO is an excellent solvent for a wide range of organic molecules, highly crystalline or high molecular weight compounds can still exhibit limited solubility.[5][6]

Given the lack of specific data, it is recommended to experimentally determine the approximate solubility for your specific batch of the compound.

Question 3: My compound dissolved in DMSO initially, but then precipitated out of solution. What could be the cause?

Answer:

This phenomenon, known as precipitation upon storage or dilution, is a common issue. Several factors can contribute to this:

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will crystallize out of the solution.[2]

  • Water Absorption: As mentioned, DMSO can absorb water from the atmosphere, which can lead to a decrease in the compound's solubility and subsequent precipitation.[1][2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation.[1][2][7] It is highly recommended to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[3]

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate.

Question 4: I need to make a stock solution of 5-Bromo-2-phenoxynicotinic acid in DMSO for a cell-based assay. What concentration should I aim for and what precautions should I take?

Answer:

For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO that can be further diluted into your aqueous cell culture medium.

Recommended Practices:

  • Start with a Lower Concentration: Begin by attempting to prepare a 10 mM stock solution. This is a common starting concentration for many screening compounds.

  • Incremental Dissolution: Add the DMSO to the weighed compound in portions. Vortex or sonicate between additions to aid dissolution.

  • Final DMSO Concentration in Assay: Remember that high concentrations of DMSO can be toxic to cells.[3][8] It is a best practice to keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%.[9]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental wells.[9]

Question 5: If I cannot achieve the desired concentration in 100% DMSO, are there any alternative strategies?

Answer:

If 5-Bromo-2-phenoxynicotinic acid proves to be poorly soluble in DMSO alone, you might consider the following:

  • Co-solvents: While less common for initial stock solutions, for working solutions, a small percentage of another solvent might be tested. However, the compatibility of any co-solvent with your specific assay must be thoroughly validated.

  • pH Adjustment: For acidic compounds like this one, adjusting the pH of the final aqueous solution might improve solubility. However, this is generally not done with the initial DMSO stock.

  • Alternative Solvents: If DMSO solubility is a significant hurdle, exploring other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) could be an option, but their compatibility with your experimental system is a critical consideration.

Troubleshooting Workflow

The following flowchart provides a systematic approach to troubleshooting solubility issues with 5-Bromo-2-phenoxynicotinic acid in DMSO.

solubility_troubleshooting start Start: Dissolve 5-Bromo-2-phenoxynicotinic acid in Anhydrous DMSO check_dissolution Does it dissolve completely at Room Temperature? start->check_dissolution yes_dissolved Solution Prepared Successfully. Store in aliquots at -20°C or -80°C. Avoid freeze-thaw cycles. check_dissolution->yes_dissolved Yes no_not_dissolved Incomplete Dissolution check_dissolution->no_not_dissolved No vortex Vortex Vigorously no_not_dissolved->vortex sonicate Sonicate in Water Bath vortex->sonicate warm Warm Gently (30-40°C) sonicate->warm check_dissolution2 Does it dissolve with assistance? warm->check_dissolution2 yes_dissolved2 Solution Prepared. Allow to cool to RT before use. Store in aliquots. check_dissolution2->yes_dissolved2 Yes no_not_dissolved2 Still Not Dissolved check_dissolution2->no_not_dissolved2 No lower_conc Try a Lower Concentration no_not_dissolved2->lower_conc check_purity Verify Compound Purity lower_conc->check_purity alt_solvent Consider Alternative Solvents (e.g., DMF) (Assay compatibility is critical) check_purity->alt_solvent contact_support Contact Technical Support alt_solvent->contact_support

Caption: A step-by-step workflow for troubleshooting the dissolution of 5-Bromo-2-phenoxynicotinic acid in DMSO.

Quantitative Data Summary

As specific quantitative solubility data for 5-Bromo-2-phenoxynicotinic acid is not available, the following table provides data for a structurally related compound to offer a point of reference.

Compound NameCAS NumberSolventReported Solubility
5-Bromonicotinic acid20826-04-4DMSOSlightly Soluble[4]
5-Bromonicotinic acid20826-04-4MethanolSlightly Soluble[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general procedure for preparing a stock solution of a compound with unknown solubility.

Materials:

  • 5-Bromo-2-phenoxynicotinic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculate the required mass: Determine the mass of 5-Bromo-2-phenoxynicotinic acid needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of 5-Bromo-2-phenoxynicotinic acid: C12H8BrNO3 ≈ 294.10 g/mol ).

  • Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particles.

  • Sonication (if necessary): If undissolved solid remains, place the vial in a bath sonicator for 5-10 minutes.

  • Gentle Warming (if necessary): If sonication is not sufficient, place the vial in a water bath at 30-40°C for 10-15 minutes. Vortex intermittently.

  • Final Inspection: Once the compound is fully dissolved, allow the solution to return to room temperature.

  • Aliquoting and Storage: To prevent degradation and precipitation from freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.

References

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Pal, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • Ibrahim, M. A. A., et al. (2021). 5-Bromo-2-(phenylamino)benzoic acid.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • SIZEMEN. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2697.
  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • Toftegaard, R., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Systems for the Synthesis of 5-Bromo-2-phenoxynicotinic Acid

Introduction Welcome to the technical support center for the synthesis of 5-bromo-2-phenoxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 5-bromo-2-phenoxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. As a key intermediate in various pharmaceutical and materials science applications, the efficient and reproducible synthesis of this molecule is of paramount importance.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of cross-coupling chemistry. We will delve into the critical aspects of catalyst selection and optimization for the Ullmann condensation, the primary route for the formation of the diaryl ether bond in the target molecule.

Core Synthesis Pathway: The Ullmann Condensation

The synthesis of 5-bromo-2-phenoxynicotinic acid is typically achieved through a copper-catalyzed Ullmann condensation between 5-bromonicotinic acid and phenol. This reaction, while conceptually straightforward, is highly dependent on the interplay between the catalyst, ligand, base, and solvent system. Modern advancements have moved away from the harsh, high-temperature conditions of the classical Ullmann reaction, employing ligand-accelerated catalysis to achieve higher yields and better functional group tolerance under milder conditions.[1][2]

5-Bromonicotinic Acid 5-Bromonicotinic Acid Product 5-Bromo-2-phenoxynicotinic Acid 5-Bromonicotinic Acid->Product Phenol Phenol Phenol->Product CatalystSystem Cu(I) Catalyst + Ligand + Base CatalystSystem->Product Catalyzes C-O bond formation Solvent Solvent (e.g., DMF, Dioxane) Solvent->Product

Caption: General schematic of the Ullmann condensation for 5-bromo-2-phenoxynicotinic acid synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-bromo-2-phenoxynicotinic acid in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in this Ullmann-type reaction can often be traced back to several key areas. A systematic approach to troubleshooting is recommended.

start Low Yield Observed purity Check Purity of Starting Materials start->purity conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->conditions catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) start->catalyst analysis Analyze Crude Product (NMR, LC-MS) start->analysis optimize_purity Purify Starting Materials purity->optimize_purity optimize_conditions Adjust Temp/Time conditions->optimize_conditions optimize_catalyst Screen Ligands/Bases catalyst->optimize_catalyst side_products Side Products Identified? analysis->side_products incomplete Incomplete Reaction? analysis->incomplete decomposition Product Decomposition? analysis->decomposition address_side_products Modify Conditions to Minimize Side Reactions side_products->address_side_products Yes drive_reaction Increase Catalyst Loading or Reaction Time incomplete->drive_reaction Yes milder_conditions Use Milder Conditions (Lower Temp) decomposition->milder_conditions Yes

Caption: A logical workflow for troubleshooting low product yield.

  • Starting Material Quality:

    • 5-Bromonicotinic Acid: Ensure the starting material is of high purity. The presence of unreacted nicotinic acid or di-brominated species can inhibit the reaction or lead to difficult-to-remove impurities. A detailed protocol for the synthesis and purification of 5-bromonicotinic acid is provided in the "Experimental Protocols" section.[3][4]

    • Phenol: Use freshly distilled or high-purity phenol. Oxidized phenol can introduce color and side products.

    • Solvent: Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze intermediates.

  • Catalyst System Integrity:

    • Copper Source: Copper(I) salts (e.g., CuI, CuBr) are generally more effective than Copper(II) salts, as Cu(I) is believed to be the active catalytic species.[5] If using a Cu(II) source, an in-situ reduction may be necessary, which can be less efficient.

    • Ligand Choice: The choice of ligand is critical for modern, lower-temperature Ullmann reactions. For C-O coupling, N,N-dimethyl glycine and various phenanthroline derivatives have shown efficacy in related systems. The ligand increases the solubility and reactivity of the copper catalyst.[1]

    • Base Selection: The base plays a crucial role in deprotonating the phenol and facilitating the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction rate and yield.

  • Reaction Conditions:

    • Temperature: While classical Ullmann reactions require very high temperatures (>180 °C), ligand-assisted protocols can often be run at lower temperatures (100-140 °C).[1] Insufficient temperature can lead to an incomplete reaction, while excessive heat can cause decarboxylation of the nicotinic acid moiety or other side reactions.

    • Inert Atmosphere: While some modern protocols are more robust, it is always best practice to run cross-coupling reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and reagents.

Q2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

A2: Several side reactions can compete with the desired C-O coupling.

  • Decarboxylation: Nicotinic acids can be susceptible to decarboxylation at high temperatures, leading to the formation of 3,5-dibromopyridine. If you suspect this is occurring, try lowering the reaction temperature and screening for a more active catalyst/ligand system that allows for conversion under milder conditions.

  • Homocoupling of Phenol: This can occur to form biphenyl diols, especially at higher catalyst loadings or if the reaction is not proceeding efficiently. Optimizing the stoichiometry of the reactants can help minimize this.

  • Reduction of the Aryl Bromide: The 5-bromo group can be reduced to a hydrogen, yielding 2-phenoxynicotinic acid. This is more likely to occur if there are sources of adventitious hydrogen or if the catalytic cycle is not turning over efficiently.

Q3: The purification of the final product is challenging. What are the recommended procedures?

A3: The acidic nature of the product allows for a straightforward acid-base workup to remove many impurities.

  • Initial Workup: After the reaction is complete, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate).

  • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities and unreacted nitrogen-containing ligands.

  • Base Extraction: Extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO₃) to deprotonate the carboxylic acid and transfer it to the aqueous phase. Neutral impurities will remain in the organic layer.

  • Acidification and Precipitation: Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~3-4. The product should precipitate out of solution.[3][4]

  • Filtration and Washing: Collect the solid product by filtration and wash with cold water to remove any remaining salts.

  • Recrystallization: For higher purity, recrystallize the product from a suitable solvent system, such as ethanol/water or isopropanol.[3]

Frequently Asked Questions (FAQs)

Q: Can I use a palladium catalyst for this synthesis?

A: While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, copper-catalyzed systems are generally preferred for the Ullmann-type C-O coupling of aryl halides with phenols, especially for heterocyclic substrates. Palladium catalysts can be effective for diaryl ether synthesis, but they often require more specialized and expensive ligands. For this specific transformation, a well-optimized copper system is likely to be more cost-effective and efficient.

Q: What is the role of the ligand in this reaction?

A: The ligand plays a multifaceted role in the catalytic cycle:

  • Solubilizes the Copper Salt: Many copper salts have poor solubility in organic solvents. The ligand coordinates to the copper center, forming a more soluble complex.

  • Stabilizes the Catalyst: The ligand can prevent the disproportionation or aggregation of the active Cu(I) species, thus prolonging the catalyst's lifetime.

  • Accelerates Reductive Elimination: The ligand modulates the electronic properties of the copper center, which can facilitate the rate-limiting reductive elimination step where the C-O bond is formed.

Q: Which copper source is best: Cu(0), Cu(I), or Cu(II)?

A: The active catalytic species is widely believed to be Cu(I).[5] Therefore, starting with a Cu(I) salt (e.g., CuI, CuBr) is the most direct approach. While Cu(0) (copper powder) and Cu(II) salts can be used, they require an in-situ transformation to Cu(I), which can be less efficient and may require harsher conditions.

Q: How does the electronic nature of the phenol affect the reaction?

A: Electron-rich phenols (those with electron-donating groups) are generally more nucleophilic and tend to react more readily. Conversely, electron-deficient phenols (with electron-withdrawing groups) are less nucleophilic and may require more forcing conditions (higher temperature, more active catalyst system) to achieve good conversion.

Data and Catalyst System Comparison

Catalyst System Component Options Rationale and Considerations
Copper Source (Cu) CuI, CuBr, Cu₂OCu(I) salts are generally preferred for their direct entry into the catalytic cycle.[5]
Ligand N,N-Dimethyl glycine, L-proline, 1,10-Phenanthroline, Picolinic AcidAmino acid-based ligands are often effective and inexpensive. Phenanthroline derivatives are classic ligands for copper catalysis. The optimal ligand often needs to be screened for a specific substrate pair.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is often more effective but also more expensive. K₂CO₃ is a good starting point. The choice of base can influence reaction kinetics and should be optimized.
Solvent DMF, Dioxane, Toluene, PyridineHigh-boiling polar aprotic solvents are typically used. The choice of solvent can affect the solubility of the reactants and the catalyst system, as well as the reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, 5-Bromonicotinic Acid

This protocol is adapted from established methods for the direct bromination of nicotinic acid.[3][4]

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HBr and SO₂), and an addition funnel.

  • Reagents: Charge the flask with nicotinic acid (1.0 eq) and a catalytic amount of powdered iron (0.02 eq).

  • Thionyl Chloride Addition: Add thionyl chloride (2.5 eq) to the flask and begin stirring. Heat the mixture to 70-80 °C.

  • Bromine Addition: Slowly add bromine (1.2 eq) via the addition funnel over 1-2 hours, maintaining the temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice.

  • pH Adjustment: Adjust the pH of the aqueous solution to ~3 with a saturated solution of sodium hydroxide or potassium hydroxide.[3] A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude 5-bromonicotinic acid from isopropanol or an ethanol/water mixture to yield a white crystalline solid.[3]

Protocol 2: Recommended Starting Protocol for 5-Bromo-2-phenoxynicotinic Acid

This is a recommended starting protocol based on modern ligand-assisted Ullmann condensation principles. Optimization of each parameter may be necessary to achieve the desired yield and purity.

  • Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with a stir bar, CuI (0.05 - 0.10 eq), and a suitable ligand (e.g., N,N-dimethyl glycine, 0.10 - 0.20 eq).

  • Reagents: Add 5-bromonicotinic acid (1.0 eq), phenol (1.2 - 1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous solvent (e.g., DMF or dioxane) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Follow the purification procedure outlined in the Troubleshooting Guide (Q3).

References

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (2025). ResearchGate. Retrieved from [Link]

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • Process for preparing 5-bromonicotinic acid. (1995). Google Patents.
  • Process for preparing 5-bromonicotinic acid. (1996). Google Patents.
  • Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (1990). Google Patents.
  • Cai, B., Meng, Y. N., Zhu, M. E., Yao, X. S., & Chen, G. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Zeitschrift für Kristallographie-New Crystal Structures, 235(3), 553-554.
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Retrieved from [Link]

  • Mechanistic Insights into Two-Phase Radical C–H Arylations. (2015). PubMed Central. Retrieved from [Link]

  • Comparison of catalytic yields between catalysts 1 and 2 for the... ResearchGate. Retrieved from [Link]

  • Synthesis, Crystal Structures and Catalytic Oxidation Property of Two Copper(II) Complexes Derived from 5-Bromo-2-((2-piperazin-1-ylethylimino)methyl)phenol. ResearchGate. Retrieved from [Link]

  • The Mechanism of the Modified Ullmann Reaction. (2025). ResearchGate. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). PubMed Central. Retrieved from [Link]

  • Metal ions and complexes in organic reactions. Part XX. Copper-catalysed reactions of aromatic bromo-carboxylates with carbanions, giving oxo-acids, isocoumarins, and related products. (1975). Journal of the Chemical Society, Perkin Transactions 1.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Retrieved from [Link]

  • Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. (2024). Organic Chemistry Frontiers.
  • Intermediacy of Copper(I)
  • Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. (2020). MDPI. Retrieved from [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2022). MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Bromo-2-phenoxynicotinic Acid

Welcome to the technical support guide for 5-Bromo-2-phenoxynicotinic acid. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-2-phenoxynicotinic acid. This document is designed for researchers, medicinal chemists, and process development scientists. As a complex substituted pyridine derivative, this compound presents unique challenges and opportunities in experimental design. This guide provides in-depth, field-proven insights into its storage, handling, and use, moving beyond simple instructions to explain the scientific reasoning behind each recommendation. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.

Chemical Profile & Estimated Properties

Direct experimental data for 5-Bromo-2-phenoxynicotinic acid is not extensively published. Therefore, the following properties are estimated based on its structural analogs, primarily 5-Bromonicotinic acid and other substituted pyridines. This data should be used as a guideline and validated experimentally.

PropertyEstimated Value / ObservationRationale & Key Considerations
Molecular Formula C₁₂H₈BrNO₃-
Molecular Weight 294.10 g/mol -
Appearance Likely a white to off-white or light-yellow crystalline solid.Based on the appearance of similar compounds like 5-Bromonicotinic acid.[1][2] Color may vary based on purity.
Melting Point > 180 °C (Decomposition may occur)The parent 5-Bromonicotinic acid melts at 178-180 °C.[1] The larger phenoxy group may increase the melting point due to increased molecular weight and potential for π-stacking interactions.
Solubility Water: Poorly soluble. Organic Solvents: Likely soluble in DMSO, DMF; slightly soluble in methanol, ethanol, acetone.The molecule has a nonpolar phenoxy group and a polar carboxylic acid. Solubility in water is expected to be low. Polar aprotic solvents are the best initial choice.[1]
pKa ~3.0 - 4.0The pKa of 5-Bromonicotinic acid is predicted to be around 3.08.[1] The electron-withdrawing nature of the 2-phenoxy group may slightly alter this value.

Frequently Asked Questions (FAQs)

Section 1: Storage and Handling

Q1: How should I properly store 5-Bromo-2-phenoxynicotinic acid?

A1: Proper storage is critical to maintain the compound's integrity. Store it in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is between 2-8°C for long-term stability, a common practice for substituted carboxylic acids. The compound should be protected from light and moisture, as many nicotinic acid derivatives can be light-sensitive or hygroscopic.

  • Expert Insight: The rationale for cold and dry storage is to minimize the potential for two degradation pathways. Firstly, hydrolysis of any trace impurities or reaction with atmospheric moisture. Secondly, decarboxylation, which can sometimes occur in complex aromatic carboxylic acids upon prolonged exposure to heat.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: While a specific Safety Data Sheet (SDS) for this molecule is not available, data from close analogs like 5-Bromonicotinic acid indicates that it should be treated as an irritant.[4] Therefore, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or goggles.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[6]

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If handling large quantities or if dust formation is likely, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[3]

Below is a standard workflow for safely handling this and similar chemical powders.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials handle_weigh Weigh compound in fume hood to avoid dust inhalation prep_materials->handle_weigh Proceed to handling handle_transfer Use spatula for transfer; avoid creating dust clouds handle_weigh->handle_transfer handle_dissolve Add solvent to solid slowly to prevent splashing handle_transfer->handle_dissolve clean_decon Decontaminate work area handle_dissolve->clean_decon After experiment clean_waste Dispose of waste in designated containers clean_decon->clean_waste clean_ppe Remove PPE correctly clean_waste->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: Safe Handling Workflow for Powdered Reagents.
Section 2: Solubility and Solution Preparation

Q3: I'm having trouble dissolving the compound. What solvents do you recommend?

A3: Due to its aromatic and carboxylic acid nature, 5-Bromo-2-phenoxynicotinic acid is expected to have poor solubility in water and nonpolar solvents like hexanes. For most synthetic applications, polar aprotic solvents are the best starting point.

  • Primary Recommendation: Begin with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Secondary Options: For reactions where protic solvents are acceptable, try methanol or ethanol. Gentle warming may be required.

  • For Biological Assays: Preparing a concentrated stock solution in DMSO is standard practice. This stock can then be diluted into aqueous buffers. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

  • Causality: The carboxylic acid group can hydrogen bond with protic solvents, while the large, polarizable aromatic system is well-solvated by polar aprotic solvents like DMSO. The bulky phenoxy group, however, adds significant hydrophobic character, limiting aqueous solubility.

Q4: Can I use a base to deprotonate the carboxylic acid and increase aqueous solubility?

A4: Yes, this is a valid strategy for preparing aqueous solutions. By adding a base (e.g., NaOH, KOH, or an organic base like triethylamine), you can form the corresponding carboxylate salt, which will be significantly more water-soluble.

  • Self-Validating Protocol:

    • Suspend the acid in water.

    • Add a base (e.g., 1 M NaOH) dropwise while stirring.

    • Monitor the pH and observe as the solid dissolves. The compound should be fully dissolved once a stoichiometric amount of base has been added and the pH is neutral or slightly basic.

    • Caution: Ensure your downstream application is compatible with the resulting salt and the adjusted pH. Changes in pH can affect reaction outcomes or biological assay conditions.

Section 3: Stability and Reactivity

Q5: What are the known incompatibilities of this compound?

A5: Based on its functional groups, 5-Bromo-2-phenoxynicotinic acid is incompatible with:

  • Strong Oxidizing Agents: These can react with the electron-rich aromatic rings.

  • Strong Bases: While used to form salts, very strong bases (e.g., organolithiums) at low temperatures could potentially lead to complex reactions, such as the formation of hetaryne intermediates, as seen with 5-bromonicotinic acid itself.[7]

  • Strong Acids: May lead to unwanted side reactions or degradation under harsh conditions.

Q6: What is the likely synthetic route for this compound? Can this inform potential impurities?

A6: A plausible synthesis involves a nucleophilic aromatic substitution or an etherification reaction. One common method would be the reaction of 5-Bromo-2-hydroxynicotinic acid with phenol or a derivative.[8]

  • Expert Insight: Knowing this helps predict potential impurities. The most likely impurities would be unreacted starting materials: 5-Bromo-2-hydroxynicotinic acid and phenol. During purification, it's crucial to use methods that can effectively separate these from the final product.

Troubleshooting Guide

Q: My reaction is not proceeding. What are the common causes?

A: If you are performing a reaction involving the carboxylic acid (e.g., amide coupling) and see no product formation, consider these points:

  • Poor Solubility: This is the most common culprit. If your compound is not fully dissolved, the reaction is happening in a heterogeneous mixture, leading to extremely slow rates.

    • Solution: Re-evaluate your solvent system. If using DMF or DMSO, ensure the compound is fully dissolved before adding other reagents. Gentle warming (e.g., 40-50°C) can sometimes help, provided your reagents are stable at that temperature.

  • Inadequate Activation of the Carboxylic Acid: For amide or ester formation, the carboxylic acid must be activated.

    • Solution: Ensure your coupling reagents (e.g., HATU, HOBt/EDC) are fresh and added under anhydrous conditions. If you are converting to the acid chloride with thionyl chloride or oxalyl chloride, ensure the reaction is complete before adding your nucleophile.[9]

  • Steric Hindrance: The 2-phenoxy group is bulky and may sterically hinder the approach of nucleophiles to the C3-carbonyl group.

    • Solution: The reaction may require more forcing conditions: higher temperatures, longer reaction times, or a less hindered nucleophile.

The following decision tree can guide your solubility troubleshooting process.

start Compound does not dissolve in chosen solvent check_solvent Is the solvent appropriate? (e.g., DMSO, DMF) start->check_solvent try_warming Try gentle warming (e.g., 40-50°C) check_solvent->try_warming Yes change_solvent Switch to a stronger polar aprotic solvent (e.g., from THF to DMF) check_solvent->change_solvent No check_dissolved_warm Does it dissolve? try_warming->check_dissolved_warm use_base Is an aqueous or protic solvent system required? check_dissolved_warm->use_base No success Proceed with reaction check_dissolved_warm->success Yes change_solvent->start add_base Form salt with base (e.g., NaOH, TEA) use_base->add_base Yes fail Re-evaluate reaction conditions. Consider phase-transfer catalysis. use_base->fail No add_base->success

Caption: Troubleshooting Workflow for Solubility Issues.

Q: I'm seeing multiple spots on my TLC plate after the reaction. What could they be?

A: Aside from starting material and product, unexpected spots could be:

  • Side-products from the Coupling Reagent: Amide coupling reagents like EDC can generate urea byproducts that are sometimes difficult to remove.

  • Hydrolysis: If your reaction is not anhydrous, you may be hydrolyzing an activated intermediate back to the starting carboxylic acid.

  • Decarboxylation: While less common under typical coupling conditions, heating the acidic compound for extended periods could potentially lead to some decarboxylation.

  • Expert Tip: To diagnose, run co-spots on your TLC plate with all starting materials. If you suspect a byproduct from a coupling reagent, run a small-scale control reaction without your limiting reagent and spot that on the TLC for comparison.

Exemplary Experimental Protocol: Amide Coupling

This is a generalized, hypothetical protocol for the synthesis of an amide from 5-Bromo-2-phenoxynicotinic acid. It should be adapted and optimized for specific substrates.

Principle: The carboxylic acid is activated in situ using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common peptide coupling reagent, which forms a highly reactive O-acylisourea intermediate. This is then displaced by the amine nucleophile to form the amide bond. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid and facilitate the reaction.

Materials:

  • 5-Bromo-2-phenoxynicotinic acid

  • Amine (e.g., Benzylamine, 1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate, 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-Bromo-2-phenoxynicotinic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.0 eq), followed by HATU (1.1 eq).

  • Base Addition: Slowly add DIPEA (2.5 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC, checking for the consumption of the starting acid.[10]

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid), and finally with brine.[10]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

References

  • Wolf, C., Liu, S., Mei, X., august, a. t., & Gu, X. (2006). A General and Efficient Catalyst for the Ullmann Condensation of Anilines and Aryl Halides. The Journal of Organic Chemistry, 71(10), 3970–3973. Available at: [Link]

  • Lange, J. H. M. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. Google Patents.
  • Queener, S. F., & Chen, T. K. (1987). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromonicotinic acid. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromonicotinic acid. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

  • Corey Organics. (n.d.). 5-bromo nicotinic acid manufacturers. Retrieved January 26, 2026, from [Link]

  • Shitov, A. G., & Granik, V. G. (1995). Process for preparing 5-bromonicotinic acid. Google Patents.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved January 26, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved January 26, 2026, from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved January 26, 2026, from [Link]

  • Capot Chemical. (2012). MSDS of 5-Bromo-2-hydroxynicotinic acid. Retrieved January 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Development Professionals: 5-Bromo-2-phenoxynicotinic Acid vs. 5-Chloro-2-phenoxynicotinic Acid

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and their subsequent modification is a cornerstone of developing novel therapeutics. Within the realm of privileged structures, th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and their subsequent modification is a cornerstone of developing novel therapeutics. Within the realm of privileged structures, the phenoxynicotinic acid core has garnered significant interest due to its presence in a variety of biologically active compounds. The introduction of a halogen atom at the 5-position of the pyridine ring offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of these molecules. This guide provides an in-depth, comparative analysis of two closely related analogs: 5-Bromo-2-phenoxynicotinic acid and 5-Chloro-2-phenoxynicotinic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to the Halogenated Phenoxynicotinic Acid Scaffold

The phenoxynicotinic acid moiety can be considered a bioisostere of various non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The strategic placement of a halogen at the 5-position can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby impacting its biological activity, and absorption, distribution, metabolism, and excretion (ADME) profile. The choice between a bromine and a chlorine substituent is a critical decision in the lead optimization process, with each halogen imparting distinct properties to the parent molecule.

Physicochemical Properties: A Comparative Analysis

Property5-Bromo-2-phenoxynicotinic acid (Predicted)5-Chloro-2-phenoxynicotinic acid (Predicted)Rationale for Predicted Differences
Molecular Weight ( g/mol ) 308.12263.67The higher atomic weight of bromine compared to chlorine directly results in a greater molecular weight for the bromo-analog.
pKa ~3.8~3.7Both halogens are electron-withdrawing, increasing the acidity of the carboxylic acid compared to the unsubstituted analog. Chlorine is slightly more electronegative than bromine, leading to a marginally lower predicted pKa for the chloro-derivative.
logP (o/w) ~3.5~3.2The larger and more polarizable bromine atom generally contributes more to lipophilicity than a chlorine atom. Consequently, the bromo-analog is predicted to be more lipophilic.[1]
Aqueous Solubility LowerHigherThe higher lipophilicity (logP) and greater molecular weight of the bromo-derivative are expected to result in lower aqueous solubility compared to its chloro counterpart.[2]

Note: These values are estimations derived from computational models and established physicochemical principles.[3][4] Experimental validation is crucial for any drug development program.

Synthesis and Reactivity: A Tale of Two Halogens

The synthesis of both 5-Bromo-2-phenoxynicotinic acid and 5-Chloro-2-phenoxynicotinic acid can be approached through a convergent synthetic strategy, leveraging established methodologies for the formation of the phenoxy ether bond and the halogenation of the nicotinic acid scaffold.

Proposed Synthetic Workflow

cluster_0 Synthesis of Halogenated Nicotinic Acid cluster_1 Ether Formation cluster_2 Final Products NA Nicotinic Acid HNA Halogenation NA->HNA Br₂, SOCl₂ or Cl₂, SOCl₂ BNA 5-Bromonicotinic Acid HNA->BNA CNA 5-Chloronicotinic Acid HNA->CNA Coupling Nucleophilic Aromatic Substitution BNA->Coupling CNA->Coupling Phenol Phenol Phenol->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Solvent Solvent (e.g., DMF) Solvent->Coupling Product_Bromo 5-Bromo-2-phenoxynicotinic acid Coupling->Product_Bromo Product_Chloro 5-Chloro-2-phenoxynicotinic acid Coupling->Product_Chloro

Caption: Proposed synthetic workflow for 5-Bromo- and 5-Chloro-2-phenoxynicotinic acid.

Experimental Protocol: Synthesis of 5-Bromo-2-phenoxynicotinic acid

This protocol is adapted from established procedures for the synthesis of related compounds.[5][6]

  • Synthesis of 5-Bromonicotinic Acid:

    • To a stirred suspension of nicotinic acid (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of iron powder.

    • Heat the mixture to 70-80 °C and add bromine (1.1 eq) dropwise over 2 hours.

    • Reflux the reaction mixture for 10-14 hours.

    • Cool the reaction mixture and carefully quench with water.

    • Adjust the pH to 2.5-3.0 with a suitable inorganic base to precipitate the product.

    • Filter, wash with water, and dry to yield 5-bromonicotinic acid.

  • Synthesis of 5-Bromo-2-phenoxynicotinic acid:

    • To a solution of 5-bromonicotinic acid (1.0 eq) and phenol (1.2 eq) in a suitable solvent such as DMF, add potassium carbonate (2.5 eq).

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture, pour into water, and acidify with HCl to precipitate the product.

    • Filter, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 5-Bromo-2-phenoxynicotinic acid.

The synthesis of the chloro-analog would follow a similar procedure, substituting bromine with a suitable chlorinating agent in the first step.

Reactivity Considerations

The carbon-halogen bond strength decreases from C-Cl to C-Br. This difference in bond strength can influence the metabolic stability of the compounds, with the C-Br bond being more susceptible to metabolic cleavage. Furthermore, the bromine atom is a better leaving group in nucleophilic aromatic substitution reactions, which could be a consideration for both synthesis and potential metabolic pathways. In electrophilic aromatic substitution reactions, both halogens are deactivating, but the reactivity difference is generally modest.

Biological Activity: A Predictive Outlook

The phenoxynicotinic acid scaffold is structurally reminiscent of several cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.[7][8] These enzymes are key players in the inflammatory cascade, making them attractive targets for anti-inflammatory drug development. The nature of the halogen at the 5-position can significantly impact the inhibitory potency and selectivity of these compounds.

The Role of Halogen Substitution in Enzyme Inhibition
  • Electronic Effects: Both chlorine and bromine are electron-withdrawing groups, which can influence the acidity of the carboxylic acid and its ability to interact with key residues in the active site of an enzyme.

  • Steric and Lipophilic Effects: The larger van der Waals radius of bromine compared to chlorine can lead to different steric interactions within a binding pocket. The increased lipophilicity of the bromo-substituent may enhance binding to hydrophobic pockets within the enzyme.[9]

Based on these principles, it is plausible that 5-Bromo-2-phenoxynicotinic acid might exhibit different potency or selectivity for COX/LOX enzymes compared to its chloro-analog. For instance, the increased lipophilicity of the bromo-compound could lead to enhanced binding affinity if the active site has a pronounced hydrophobic region.

Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

To experimentally validate the predicted biological activity, a cellular-based COX-2 inhibition assay can be performed.

  • Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Compound Treatment: Differentiated THP-1 cells are pre-incubated with various concentrations of 5-Bromo-2-phenoxynicotinic acid, 5-Chloro-2-phenoxynicotinic acid, or a known COX-2 inhibitor (e.g., celecoxib) for 1 hour.

  • Induction of COX-2 Expression: Lipopolysaccharide (LPS) is added to the cells to induce the expression of COX-2 and subsequent production of prostaglandin E2 (PGE2).

  • PGE2 Quantification: After a suitable incubation period, the cell culture supernatant is collected, and the concentration of PGE2 is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 values (the concentration of compound required to inhibit PGE2 production by 50%) are calculated for each compound.

This experiment would provide a direct comparison of the in vitro potency of the two halogenated analogs.

cluster_0 Cell Preparation cluster_1 Treatment and Induction cluster_2 Analysis THP1 THP-1 Monocytes PMA PMA Differentiation THP1->PMA Macrophages Macrophage-like Cells PMA->Macrophages Preincubation Pre-incubation with Test Compounds Macrophages->Preincubation LPS LPS Stimulation Preincubation->LPS Supernatant Collect Supernatant LPS->Supernatant ELISA PGE2 ELISA Supernatant->ELISA IC50 Calculate IC50 ELISA->IC50

Caption: Workflow for in vitro COX-2 inhibition assay.

Predicted ADME Profile: Key Considerations

The ADME profile of a drug candidate is a critical determinant of its clinical success. The choice of halogen can have a profound impact on these properties.

ADME Property5-Bromo-2-phenoxynicotinic acid (Prediction)5-Chloro-2-phenoxynicotinic acid (Prediction)Rationale
Absorption GoodGoodBoth compounds are predicted to have good passive absorption due to their moderate lipophilicity and molecular weight.
Distribution Higher plasma protein bindingLower plasma protein bindingThe higher lipophilicity of the bromo-analog is likely to lead to increased binding to plasma proteins such as albumin.
Metabolism Potentially more susceptible to dehalogenationMore metabolically stableThe weaker C-Br bond may be more prone to enzymatic cleavage compared to the C-Cl bond, potentially leading to faster clearance.[10]
Excretion Primarily renal after metabolismPrimarily renal after metabolismAs carboxylic acids, both compounds are likely to be eliminated via the kidneys after potential phase I and phase II metabolism.

Note: These are generalized predictions based on structural features. In vitro and in vivo ADME studies are essential to confirm these hypotheses.

Conclusion and Future Perspectives

The choice between 5-Bromo-2-phenoxynicotinic acid and 5-Chloro-2-phenoxynicotinic acid in a drug discovery program is a nuanced decision that requires careful consideration of the desired target product profile.

  • 5-Chloro-2-phenoxynicotinic acid may offer advantages in terms of metabolic stability and higher aqueous solubility, potentially leading to a more favorable pharmacokinetic profile.

  • 5-Bromo-2-phenoxynicotinic acid , with its increased lipophilicity, might exhibit enhanced potency if the target binding site has a significant hydrophobic character. However, its potentially lower metabolic stability needs to be carefully evaluated.

Ultimately, the optimal choice will depend on the specific biological target and the desired balance of potency, selectivity, and pharmacokinetic properties. The predictive models and experimental protocols outlined in this guide provide a robust framework for making an informed decision and advancing the most promising candidate. It is the synthesis of predictive science and empirical data that will pave the way for the successful development of novel therapeutics based on the halogenated phenoxynicotinic acid scaffold.

References

  • RU2070193C1, Process for preparing 5-bromonicotinic acid, Google P
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design, PMC.
  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)
  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development, Sai Life Sciences.
  • Predicting the pKa of Small Molecules, M
  • Kinetics of reactions between chlorine or bromine and the herbicides diuron and isoproturon, ResearchG
  • Prediction of logP for Pt(II) and Pt(IV)
  • Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm, NIH.
  • Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry, Benchchem.
  • A new method for synthesizing 5-Bromo-1-pentene, ChemicalBook.
  • Prediction of physicochemical properties, PubMed.
  • Prediction of Physicochemical Properties, ResearchG
  • (PDF)
  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective, PMC.
  • (PDF) ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS)
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs, PMC.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • Solubility prediction in the bRo5 chemical space: where are we right now?, uu.diva.
  • pKa calcul
  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors, MDPI.
  • Chlorine Vs Bromine - Wh
  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability, ResearchG
  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors, Semantic Scholar.

Sources

Comparative

A Comprehensive Guide to the In Vitro Validation of 5-Bromo-2-phenoxynicotinic Acid's Anticancer Potential

This guide provides a detailed framework for the initial in vitro validation of the anticancer properties of 5-Bromo-2-phenoxynicotinic acid. As a compound with limited existing research in oncology, this document outlin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the initial in vitro validation of the anticancer properties of 5-Bromo-2-phenoxynicotinic acid. As a compound with limited existing research in oncology, this document outlines a robust, scientifically-grounded workflow to assess its potential as a therapeutic agent. We will move from broad assessments of cytotoxicity to more nuanced investigations of its mechanism of action, comparing its performance against a known standard-of-care chemotherapeutic agent.

Introduction: Rationale for Investigation

5-Bromo-2-phenoxynicotinic acid is a derivative of nicotinic acid (Vitamin B3) and is recognized as a potent agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). While historically researched in the context of treating dyslipidemia, emerging evidence has highlighted the complex role of GPR109A in cancer biology. Depending on the cancer type, its activation can lead to either tumor-suppressive or tumor-promoting effects, making it a compelling, albeit context-dependent, therapeutic target.

This guide proposes a systematic approach to investigate the hypothesis that activation of GPR109A by 5-Bromo-2-phenoxynicotinic acid can induce an anticancer effect in specific cancer cell lines. We will use colorectal cancer cell lines with varying GPR109A expression levels to explore this hypothesis, with Cisplatin, a widely-used chemotherapeutic agent, as a comparator.

Experimental Design: A Multi-Faceted Approach

A robust in vitro validation strategy requires a logical progression from general effects to specific mechanisms. Our experimental workflow is designed to first establish if 5-Bromo-2-phenoxynicotinic acid has any cytotoxic or cytostatic effects and then to elucidate the underlying cellular processes.

Selection of Cell Lines and Comparator Compound
  • Cell Lines: To investigate the GPR109A-dependency of the compound's effects, we will utilize two human colorectal adenocarcinoma cell lines:

    • HT-29: Known to have high expression of GPR109A.

    • SW480: Reported to have low to negligible GPR109A expression. This differential expression will allow us to assess if the observed effects are target-mediated.

  • Comparator Compound:

    • Cisplatin: A DNA-damaging agent with a well-characterized mechanism of action, serving as a positive control for inducing cancer cell death.

Experimental Workflow Diagram

The overall experimental plan is depicted in the flowchart below.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation (at IC50 concentrations) cluster_2 Phase 3: Data Analysis & Interpretation A Prepare HT-29 and SW480 Cell Cultures B Dose-Response Treatment: - 5-Bromo-2-phenoxynicotinic acid (0.1 µM to 100 µM) - Cisplatin (0.1 µM to 100 µM) A->B C 72h Incubation B->C D Cell Viability Assay (MTT) C->D E Calculate IC50 Values D->E F Apoptosis Assay (Annexin V/PI Staining) E->F Inform Dosing for Mechanistic Assays G Cell Cycle Analysis (Propidium Iodide Staining) E->G Inform Dosing for Mechanistic Assays H Western Blot Analysis (Caspase-3, PARP, p53) E->H Inform Dosing for Mechanistic Assays I Compare IC50 values between cell lines F->I J Quantify Apoptotic vs. Necrotic Populations F->J G->I K Analyze Cell Cycle Arrest G->K H->I L Determine Protein Expression Changes H->L M Synthesize Findings and Conclude I->M J->M K->M L->M

Caption: Experimental workflow for in vitro validation.

Phase 1: Cytotoxicity Assessment

The initial and most critical step is to determine if 5-Bromo-2-phenoxynicotinic acid exhibits cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) activity against the selected cancer cell lines. The MTT assay is a standard colorimetric method for this purpose, measuring cellular metabolic activity which serves as a proxy for cell viability.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed HT-29 and SW480 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-2-phenoxynicotinic acid and Cisplatin in culture medium. Replace the existing medium with the compound-containing medium, with concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: IC50 Comparison

The calculated IC50 values should be presented in a clear, tabular format.

CompoundCell LineGPR109A ExpressionIC50 (µM) [Illustrative Data]
5-Bromo-2-phenoxynicotinic acid HT-29High25.4
SW480Low> 100
Cisplatin HT-29High8.2
SW480Low11.5

Interpretation of Illustrative Data: The hypothetical data above would suggest that 5-Bromo-2-phenoxynicotinic acid selectively inhibits the growth of the GPR109A-high HT-29 cells, while having minimal effect on the GPR109A-low SW480 cells. This provides preliminary evidence for a target-mediated effect. Cisplatin, as expected, is non-selective and potent in both cell lines.

Phase 2: Mechanistic Deep-Dive

Having established cytotoxicity, the next step is to understand how the compound is affecting the cells. We will focus on two key hallmarks of cancer therapeutics: the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Apoptosis Induction: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can detect these cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus marking late apoptotic or necrotic cells.

  • Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 5-Bromo-2-phenoxynicotinic acid and Cisplatin for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs function by inducing cell cycle arrest at specific checkpoints.

  • Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Hypothesized Signaling Pathway and Protein Analysis

Activation of GPR109A can influence cellular pathways like the p53 tumor suppressor pathway. We hypothesize that 5-Bromo-2-phenoxynicotinic acid may induce apoptosis through p53 activation, leading to the cleavage of Caspase-3 and PARP.

G compound 5-Bromo-2-phenoxynicotinic acid receptor GPR109A Receptor compound->receptor Agonist Binding p53 p53 Activation receptor->p53 Downstream Signal (Hypothesized) bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized GPR109A-mediated apoptotic pathway.

To validate this, a Western blot analysis would be performed to measure the levels of key proteins in this pathway, such as total and phosphorylated p53, cleaved Caspase-3, and cleaved PARP, following treatment with the compound.

Conclusion and Future Directions

This guide presents a structured and comprehensive approach for the initial in vitro characterization of 5-Bromo-2-phenoxynicotinic acid's anticancer activity. By systematically evaluating its cytotoxicity, and then probing the underlying mechanisms of cell death and cell cycle arrest in a target-aware manner, researchers can build a strong foundational dataset.

Positive and selective results from this workflow would justify progression to more advanced studies, including:

  • Migration and Invasion Assays: To assess the impact on cancer cell metastasis.

  • In Vivo Studies: Using xenograft models to determine efficacy and safety in a living organism.

  • Combination Studies: Investigating potential synergistic effects with other chemotherapeutic agents.

This rigorous, step-by-step validation process is essential for translating a promising compound from a laboratory curiosity into a potential clinical candidate.

References

  • Title: Discovery of 5-bromo-2-phenoxynicotinic acid (BPN), a potent GPR109a agonist for the treatment of dyslipidemia Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: GPR109A as a Molecular Target for Drug Development Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: The GPR109A receptor in cancer: a review of the current literature Source: British Journal of Cancer URL: [Link]

  • Title: GPR109A, a G-protein coupled receptor for niacin and butyrate, is a tumor suppressor in colon cancer Source: Oncotarget URL: [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-phenoxynicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-phenoxynicotinic acid
© Copyright 2026 BenchChem. All Rights Reserved.